Batatasin Iii
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-(3-hydroxyphenyl)ethyl]-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-18-15-9-12(8-14(17)10-15)6-5-11-3-2-4-13(16)7-11/h2-4,7-10,16-17H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQXIUVIYICVCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)CCC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904195 | |
| Record name | Batatasin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Batatasin III | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030636 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56684-87-8 | |
| Record name | Batatasin III | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56684-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Batatasin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Batatasin III | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030636 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
93.5 - 94.5 °C | |
| Record name | Batatasin III | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030636 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Batatasin III: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Batatasin III, a dihydrostilbenoid phytoalexin, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of this compound. It details the experimental protocols for its isolation and quantification and presents a putative biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution of this compound
This compound is a naturally occurring phenolic compound found in a variety of plant species, primarily within the Orchidaceae and Empetraceae families. Its distribution within the plant can vary depending on the species and the age of the plant tissue.
Documented Natural Sources
This compound has been isolated and identified from the following plant species:
-
Empetrum nigrum (Crowberry) and Empetrum hermaphroditum [1][2]
-
Dendrobium draconi
-
Bulbophyllum reptans
-
Cymbidium aloifolium
-
Pholidota cantonensis [3]
-
Dioscorea batatas (Yam), where it is suggested to be involved in the control of bulb dormancy.
Quantitative Distribution
Quantitative data on the concentration of this compound in various plant tissues is crucial for optimizing extraction and for understanding its ecological role. The following table summarizes the available quantitative data.
| Plant Species | Plant Part | Concentration | Analytical Method | Reference |
| Empetrum hermaphroditum | First- and second-year shoots | Highest Concentration | Gas Chromatography (GC) | [1] |
| Empetrum hermaphroditum | Third-year shoots | Approx. 50% of younger shoots | Gas Chromatography (GC) | [1] |
| Empetrum hermaphroditum | Senescent leaves | Considerable amount | Gas Chromatography (GC) | [1] |
| Empetrum nigrum | Leaves | 19.7 ± 10.8 (SE) mg g⁻¹ | Not Specified | [2][6] |
| Empetrum nigrum | Humus | 1 ± 1.5 (SE) µg g⁻¹ | Not Specified | [2][6] |
Biosynthesis of this compound
This compound, as a dihydrostilbenoid, is synthesized via the phenylpropanoid pathway. This pathway starts with the amino acid L-phenylalanine and leads to the formation of various phenolic compounds. While the specific enzymatic steps for this compound are not fully elucidated, a general pathway can be proposed based on the biosynthesis of related stilbenoids.
Proposed Biosynthetic Pathway
The biosynthesis of the stilbene (B7821643) backbone, the precursor to this compound, involves the following key enzymatic steps:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid, initiating the phenylpropanoid pathway.
-
Cinnamic Acid 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA.
-
Stilbene Synthase (STS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone.
-
Subsequent Tailoring Enzymes: The stilbene backbone then undergoes a series of modifications, including reduction to a dihydrostilbene, and specific hydroxylations and methylations by enzymes such as hydroxylases and O-methyltransferases (OMTs) to yield this compound.
Biosynthetic Pathway Diagram
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, purification, and quantification of this compound from plant sources.
Extraction, Isolation, and Purification
The following protocol is a composite method based on the successful isolation of this compound from Sunipia scariosa.[3][4][5]
3.1.1. Extraction
-
Air-dry the whole plant material of the source species (e.g., Sunipia scariosa) at room temperature.
-
Grind the dried plant material into a fine powder.
-
Extract the powdered plant material with methanol (B129727) (MeOH) at room temperature for an extended period (e.g., 3 x 7 days), with periodic agitation.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3.1.2. Isolation and Purification
-
Subject the crude methanolic extract to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient of solvents, such as a hexane-ethyl acetate (B1210297) or chloroform-methanol gradient, to separate the components based on polarity.
-
Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing compounds with similar Rf values.
-
Further purify the this compound-containing fractions using a Sephadex LH-20 column with methanol as the eluent.
-
For final purification to obtain pure this compound, employ high-performance liquid chromatography (HPLC).[4][5]
Quantification by Gas Chromatography (GC)
The following protocol is based on the quantification of this compound in Empetrum hermaphroditum.[1]
3.2.1. Sample Preparation and Extraction
-
Homogenize fresh or frozen plant material (e.g., leaves) in a suitable solvent (e.g., acetone (B3395972) or methanol).
-
Filter the homogenate and concentrate the extract under reduced pressure.
-
Perform a liquid-liquid extraction of the aqueous residue with an organic solvent like diethyl ether.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate to dryness.
3.2.2. Solid-Phase Extraction (SPE) Cleanup
-
Redissolve the dried extract in a small volume of a suitable solvent.
-
Apply the sample to a conditioned C18 SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove interfering compounds.
-
Elute this compound with a more polar solvent, such as methanol.
3.2.3. Derivatization and GC Analysis
-
Evaporate the eluate to dryness and derivatize the residue to form a trimethylsilyl (B98337) (TMS) ether of this compound using a suitable silylating agent.
-
Analyze the derivatized sample by gas chromatography using a nonpolar capillary column and a flame ionization detector (FID) or mass spectrometer (MS) for detection and quantification.
Experimental Workflow Diagram
References
- 1. A method to quantify the allelopathic compound batatasin-III in extracts from Empetrum hermaphroditum using gas chromatography: Applied on extracts from leaves of different ages | SLU publication database (SLUpub) [publications.slu.se]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Isolation and Characterization of this compound and 3,4'- Dihydroxy-5-methoxybibenzyl: A Pair of Positional Isomers from Sunipia scariosa | Semantic Scholar [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. research.regionh.dk [research.regionh.dk]
The Biosynthesis Pathway of Batatasin III in Plants: A Technical Guide for Researchers
Abstract
Batatasin III, a bibenzyl compound with notable allelopathic, anti-inflammatory, and potential anticancer properties, is a specialized metabolite found in various plant species, particularly within the Orchidaceae family. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical and agricultural applications. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis pathway of this compound, detailing the precursor molecules, key enzymatic steps, and regulatory mechanisms. It includes a summary of available quantitative data, detailed experimental protocols for pathway elucidation, and visual diagrams of the metabolic route and associated workflows to facilitate further research in this field.
Introduction
Bibenzyls are a class of plant secondary metabolites characterized by a C6-C2-C6 carbon skeleton. This compound (3,3'-dihydroxy-5-methoxybibenzyl) is a prominent member of this class, identified in various plant species, including yams (Dioscorea batatas) and several orchids of the Dendrobium genus. Its diverse biological activities have spurred interest in its biosynthesis, aiming to unlock its therapeutic and agrochemical potential. This guide synthesizes the current understanding of the this compound biosynthetic pathway, drawing from studies on bibenzyl and stilbenoid metabolism.
The Core Biosynthesis Pathway of this compound
The biosynthesis of this compound originates from the phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway can be broadly divided into two stages: the formation of the bibenzyl scaffold and the subsequent tailoring reactions (hydroxylation and methylation) to yield this compound.
Formation of the Bibenzyl Backbone
The initial steps of the pathway involve the conversion of the aromatic amino acid L-phenylalanine to a dihydro-hydroxycinnamoyl-CoA ester, which serves as the starter molecule for bibenzyl synthase.
-
L-Phenylalanine to trans-Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .
-
trans-Cinnamic Acid to p-Coumaric Acid: The hydroxylation of cinnamic acid at the C4 position is carried out by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.
-
p-Coumaric Acid to p-Coumaroyl-CoA: The resulting p-coumaric acid is activated by esterification to Coenzyme A, a reaction catalyzed by 4-Coumarate-CoA Ligase (4CL) .
-
Reduction of the Double Bond: The double bond in the propanoid side chain of p-coumaroyl-CoA is reduced by a Double-Bond Reductase (DBR) to yield dihydro-p-coumaroyl-CoA.
-
Formation of the Bibenzyl Scaffold: Bibenzyl Synthase (BBS) , a type III polyketide synthase, catalyzes the condensation of one molecule of dihydro-p-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction involves a series of decarboxylative condensations and a final cyclization to form the bibenzyl backbone, likely producing an intermediate such as dihydroresveratrol (B186802) (3,5,4'-trihydroxybibenzyl).
Tailoring Reactions: Hydroxylation and Methylation
Following the formation of the bibenzyl core, a series of tailoring reactions, including hydroxylation and O-methylation, are required to produce this compound. The precise order of these modifications is not yet definitively established and may vary between plant species. However, based on the structure of this compound (3,3'-dihydroxy-5-methoxybibenzyl), the following enzymatic activities are proposed:
-
Hydroxylation: A Cytochrome P450-dependent monooxygenase (CYP450) is likely responsible for the hydroxylation of the bibenzyl backbone at the C-3' position. Transcriptomic studies in Dendrobium officinale have identified candidate CYP450 genes that may be involved in bibenzyl biosynthesis[1][2].
-
O-methylation: An O-methyltransferase (OMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C-5 position of the bibenzyl ring. Several OMTs involved in the biosynthesis of other bibenzyls have been identified in Dendrobium species[3][4].
Quantitative Data
Quantitative data on the specific enzymes and intermediates in the this compound biosynthetic pathway are limited. However, data from related pathways and transcriptomic studies in Dendrobium species provide valuable insights.
Table 1: Quantitative Data Related to Bibenzyl Biosynthesis
| Parameter | Value | Organism/Enzyme | Reference |
| Bibenzyl Synthase (BBS) Kinetics | |||
| DsBBS Vmax (for resveratrol) | 0.88 ± 0.07 pmol s⁻¹ mg⁻¹ | Dendrobium sinense | [5] |
| DoBS1 Vmax (for dihydroresveratrol) | 3.57 ± 0.23 nmol·min⁻¹·mg⁻¹ | Dendrobium officinale | [6] |
| DoBS1 Km (for dihydroresveratrol) | 0.30 ± 0.08 mmol | Dendrobium officinale | [6] |
| Bibenzyl Content | |||
| Total bibenzyls (roots) | 1.31% of dry weight | Dendrobium sinense | [7] |
| Total bibenzyls (pseudobulbs) | 0.62% of dry weight | Dendrobium sinense | [7] |
| Total bibenzyls (leaves) | 0.72% of dry weight | Dendrobium sinense | [7] |
| Gene Expression | |||
| Upregulated genes in bibenzyl synthesis | CYP450s, OMTs | Dendrobium officinale | [1] |
Experimental Protocols
The elucidation of the this compound biosynthesis pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Heterologous Expression and Purification of Biosynthetic Enzymes
This protocol describes the general workflow for producing and purifying recombinant enzymes for in vitro characterization.
Methodology:
-
Gene Cloning: The coding sequence of the target enzyme (e.g., bibenzyl synthase, O-methyltransferase) is amplified by PCR from a cDNA library of the source plant and cloned into a suitable expression vector (e.g., pET vector with a His-tag)[6].
-
Heterologous Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3). The cells are grown in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and incubating at a lower temperature (e.g., 16-25°C) for several hours to overnight.
-
Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The recombinant protein is then purified from the cell lysate using affinity chromatography, such as Nickel-NTA agarose (B213101) for His-tagged proteins[8].
-
Analysis: The purity and size of the recombinant protein are assessed by SDS-PAGE.
In Vitro Enzyme Assays
Bibenzyl Synthase (BBS) Assay:
-
Reaction Mixture: A typical reaction mixture contains the purified recombinant BBS, the starter substrate (e.g., dihydro-p-coumaroyl-CoA), the extender substrate (malonyl-CoA), and a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).
-
Procedure: The reaction is initiated by adding the enzyme and incubated at a specific temperature (e.g., 30°C) for a defined period. The reaction is then stopped by adding an organic solvent (e.g., ethyl acetate) and acidifying.
-
Analysis: The product is extracted with the organic solvent, dried, and redissolved in a suitable solvent for analysis by HPLC or LC-MS to identify and quantify the bibenzyl product[5][9].
O-Methyltransferase (OMT) Assay:
-
Reaction Mixture: The assay mixture includes the purified recombinant OMT, the bibenzyl substrate (e.g., a hydroxylated bibenzyl intermediate), the methyl donor S-adenosyl-L-methionine (SAM), and a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Procedure: The reaction is started by adding the enzyme and incubated at a specific temperature (e.g., 30°C). The reaction is terminated by adding an acid (e.g., HCl).
-
Analysis: The methylated product is extracted and analyzed by HPLC or LC-MS. The activity can also be monitored by measuring the formation of the co-product S-adenosyl-L-homocysteine (SAH) using coupled enzyme assays[10].
Identification and Quantification of Intermediates
Metabolite Extraction:
-
Plant tissue is frozen in liquid nitrogen and ground to a fine powder.
-
Metabolites are extracted with a suitable solvent, typically a mixture of methanol, water, and often a small amount of acid to improve stability.
-
The extract is centrifuged to remove cell debris, and the supernatant is collected for analysis.
LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is used for the sensitive and selective detection of pathway intermediates.
-
Method: A reverse-phase C18 column is commonly used for separation. The mobile phase typically consists of a gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of formic acid to improve ionization.
-
Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted quantification of known intermediates, or in full scan and product ion scan modes for the identification of unknown metabolites.
Conclusion and Future Directions
The biosynthesis of this compound is a multi-step process that begins with the phenylpropanoid pathway and involves the key enzyme bibenzyl synthase, followed by tailoring reactions catalyzed by cytochrome P450 monooxygenases and O-methyltransferases. While the general framework of the pathway is understood, further research is needed to definitively establish the sequence of hydroxylation and methylation events and to functionally characterize the specific enzymes involved. The elucidation of the complete pathway will be instrumental for the metabolic engineering of microorganisms or plants to produce this compound in a sustainable and scalable manner, paving the way for its development as a valuable pharmaceutical or agricultural agent. Future work should focus on the in vitro reconstitution of the entire pathway and in vivo studies using labeled precursors to trace the flow of metabolites.
References
- 1. Transcriptomic Analyses Shed Light on Critical Genes Associated with Bibenzyl Biosynthesis in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Integrated metabolomic and transcriptomic analyses of Dendrobium chrysotoxum and D. thyrsiflorum reveal the biosynthetic pathway from gigantol to erianin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. repositum.tuwien.at [repositum.tuwien.at]
- 9. Bibenzyl synthesis in Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and characterization of two O-methyltransferases involved in benzylisoquinoline alkaloid biosynthesis in sacred lotus (Nelumbo nucifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Batatasin III
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and characterization of Batatasin III, a bibenzyl compound with noteworthy anti-inflammatory and antinociceptive properties. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound, with the systematic IUPAC name 3-[2-(3-hydroxyphenyl)ethyl]-5-methoxyphenol, is a natural product belonging to the class of stilbenoids.[1][2] Its chemical formula is C₁₅H₁₆O₃, and it has a molecular weight of approximately 244.29 g/mol .[1][3] The structure consists of two substituted benzene (B151609) rings linked by an ethylene (B1197577) bridge. One ring is substituted with a hydroxyl group, while the other is substituted with both a hydroxyl and a methoxy (B1213986) group.
Key Identifiers:
Stereochemistry
An important structural feature of this compound is its lack of chirality. The molecule does not possess any stereocenters, and it is therefore achiral.[3] This simplifies its chemical synthesis and characterization, as there are no enantiomers or diastereomers to consider.
Data Presentation
The structural elucidation of this compound has been primarily accomplished through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.
Spectroscopic Data
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD [4][5]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | 144.1 |
| 2, 6 | 6.24 (2H, dd, J= 2.0, 2.2 Hz) | 107.6 |
| 3 | - | 158.0 |
| 4 | 6.20 (1H, dd, J= 2.0, 2.2 Hz) | 98.5 |
| 5 | - | 160.8 |
| 1' | - | 143.3 |
| 2', 4', 6' | 6.63 (3H, m) | 115.0 (C-2'), 112.4 (C-4'), 119.5 (C-6') |
| 3' | - | 156.9 |
| 5' | 7.08 (1H, dd, J= 7.5, 8.0 Hz) | 128.9 |
| α, α' | 2.79 (4H, m) | 37.5 (CH₂-α), 37.8 (CH₂-α') |
| 5-OCH₃ | 3.70 (3H, s) | 54.1 |
Table 2: Mass Spectrometry Data for this compound [4][5]
| Technique | Ionization Mode | Observed m/z |
| ESI-MS | Positive | 245 [M+H]⁺ |
Experimental Protocols
The isolation and characterization of this compound have been reported from various natural sources, including the whole plant of Sunipia scariosa.[4][5] The general experimental workflow is outlined below.
Isolation of this compound from Sunipia scariosa
-
Extraction: The dried and powdered whole plant material is extracted with methanol (B129727) (MeOH).[5]
-
Chromatography: The crude methanol extract is subjected to column chromatography on silica (B1680970) gel and Sephadex LH-20 to separate fractions.[5]
-
Purification: Further purification of the this compound-containing fraction is achieved using High-Performance Liquid Chromatography (HPLC).[5]
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker DRX-500 spectrometer. The sample is dissolved in deuterated methanol (CD₃OD).[5]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is performed on an API Qstar Pulsa LC/TOF mass spectrometer to determine the mass-to-charge ratio of the protonated molecule.[5]
Mandatory Visualization
Experimental Workflow for Isolation and Characterization
The following diagram illustrates the key steps in the isolation and structural elucidation of this compound.
Proposed Anti-Inflammatory Mechanism of Action
This compound has been shown to exhibit anti-inflammatory effects by reducing the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[6][7] While the precise upstream signaling targets of this compound are still under investigation, a proposed mechanism involves the downstream inhibition of inflammatory pathways.
References
- 1. This compound, a Constituent of Dendrobium scabrilingue, Improves Murine Pain-like Behaviors with a Favorable CNS Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Isolation and Characterization of this compound and 3,4'- Dihydroxy-5-methoxybibenzyl: A Pair of Positional Isomers from Sunipia scariosa | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Study on the Antinociceptive Activity and Mechanism of Action of Isolated Saponins from Siolmatra brasiliensis (Cogn.) Baill - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A method to quantify the allelopathic compound batatasin-III in extracts from Empetrum hermaphroditum using gas chromatography: Applied on extracts from leaves of different ages | SLU:s publikationsdatabas (SLUpub) [publications.slu.se]
Batatasin III: A Technical Guide to its Anti-Cancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Batatasin III, a phenanthrene (B1679779) compound isolated from various plant sources, has emerged as a molecule of interest in oncology research. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action in cancer cells. Primarily investigated in non-small cell lung cancer (NSCLC), its principal anti-neoplastic activity has been attributed to the potent inhibition of cancer cell migration and invasion. This is achieved through the dual suppression of the Epithelial-to-Mesenchymal Transition (EMT) and the FAK/AKT/CDC42 signaling pathway. This document synthesizes the available quantitative data, details the experimental methodologies used to elucidate these mechanisms, and provides visual representations of the key signaling pathways and experimental workflows. While the anti-proliferative effects of this compound have been noted, its precise role in modulating cell cycle progression and inducing apoptosis remains an area for future investigation. This guide aims to serve as a comprehensive resource for researchers seeking to build upon the existing knowledge of this compound's anti-cancer properties.
Core Mechanism of Action: Inhibition of Cell Migration and Invasion
The predominant anti-cancer activity of this compound, as elucidated in human non-small cell lung cancer H460 cells, is the inhibition of cell migration and invasion.[1][2][3] This is a critical aspect of cancer metastasis, and this compound has been shown to interfere with this process through two interconnected mechanisms: the suppression of the Epithelial-to-Mesenchymal Transition (EMT) and the downregulation of the FAK/AKT/CDC42 signaling pathway.[1][2][3]
Suppression of Epithelial-to-Mesenchymal Transition (EMT)
EMT is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, which is characterized by enhanced motility and invasiveness. This compound has been demonstrated to reverse key markers of EMT in H460 lung cancer cells.[1][2]
-
Upregulation of E-cadherin: An epithelial marker crucial for cell-cell adhesion.
-
Downregulation of N-cadherin: A mesenchymal marker associated with increased cell motility.
-
Downregulation of Vimentin: An intermediate filament protein characteristic of mesenchymal cells.
This modulation of EMT markers suggests that this compound helps maintain the epithelial phenotype of cancer cells, thereby reducing their migratory and invasive potential.[1][2]
Inhibition of the FAK/AKT/CDC42 Signaling Pathway
The FAK/AKT/CDC42 signaling cascade is a central regulator of cell migration, invasion, and proliferation. This compound has been shown to inhibit this pathway at multiple key nodes.[1][2][3]
-
Reduced Phosphorylation of Focal Adhesion Kinase (FAK): this compound decreases the phosphorylation of FAK at Tyr397, which is a critical step in its activation.[1][2][3]
-
Inhibition of Protein Kinase B (AKT) Activity: The phosphorylation of AKT at Ser473, a marker of its activation, is significantly reduced in the presence of this compound.[1][2]
-
Downregulation of Cell Division Cycle 42 (CDC42): The expression of this small GTPase, a key regulator of filopodia formation and cell polarity, is decreased by this compound treatment.[1][2][3]
The inhibition of this pathway leads to a reduction in the formation of filopodia, which are actin-rich membrane protrusions essential for cell motility.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of this compound on cancer cells.
Table 1: Effects of this compound on Cell Viability and Proliferation in H460 Lung Cancer Cells
| Concentration (µM) | Treatment Time (hours) | Effect on Cell Viability | Effect on Cell Proliferation |
| < 100 | 24 | No cytotoxic effects[1][3] | - |
| 25-100 | 48 | - | Anti-proliferative activity observed[1][3] |
Table 2: Effects of this compound on Cell Migration and Invasion in H460 Lung Cancer Cells
| Concentration (µM) | Treatment Time (hours) | Inhibition of Cell Migration | Inhibition of Cell Invasion |
| 10-100 | 24 and 48 | Significant, dose-dependent reduction[1] | Significant reduction[2] |
| 50-100 | 24 and 48 | Significant reduction[1] | Significant reduction[2] |
Table 3: Effects of this compound on Key Signaling Proteins in H460 Lung Cancer Cells (at 24 hours)
| Protein | This compound Concentration (µM) | Effect |
| p-FAK (Tyr397) | 50 and 100 | Significantly decreased[2] |
| Total FAK | 50 and 100 | No significant effect[2] |
| p-AKT (Ser473) | 50 and 100 | Significantly decreased[2] |
| Total AKT | 50 and 100 | No significant effect[2] |
| CDC42 | 50 and 100 | Decreased[2] |
| E-cadherin | 50 and 100 | Increased[2] |
| N-cadherin | 50 and 100 | Decreased[2] |
| Vimentin | 50 and 100 | Decreased[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: H460 cells are seeded in 96-well plates at an appropriate density.
-
Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubated for 24 or 48 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Wound Healing (Scratch) Assay for Cell Migration
-
Cell Seeding: H460 cells are seeded in a multi-well plate and grown to confluence.
-
Wound Creation: A sterile pipette tip is used to create a linear scratch in the confluent cell monolayer.
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Fresh medium containing different concentrations of this compound is added.
-
Imaging: The wound area is imaged at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.
-
Analysis: The width of the scratch is measured at different time points, and the rate of wound closure is calculated to determine cell migration.
Transwell Invasion Assay (Boyden Chamber Assay)
-
Chamber Preparation: Transwell inserts with a porous membrane coated with a basement membrane matrix (e.g., Matrigel) are used. The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Cell Seeding: H460 cells, pre-treated with this compound or a vehicle control, are seeded in the upper chamber in a serum-free medium.
-
Incubation: The plate is incubated for a specific period (e.g., 24 or 48 hours) to allow for cell invasion through the Matrigel-coated membrane.
-
Cell Removal: Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: Invading cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet or a fluorescent dye).
-
Quantification: The number of invading cells is counted in multiple fields of view under a microscope.
Western Blot Analysis for Protein Expression
-
Cell Lysis: H460 cells are treated with this compound for the desired time, then washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-FAK, FAK, p-AKT, AKT, CDC42, E-cadherin, N-cadherin, Vimentin, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Inhibiting Cell Migration and Invasion
References
- 1. This compound Inhibits Migration of Human Lung Cancer Cells by Suppressing Epithelial to Mesenchymal Transition and FAK-AKT Signals | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. This compound Inhibits Migration of Human Lung Cancer Cells by Suppressing Epithelial to Mesenchymal Transition and FAK-AKT Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Batatasin III: A Pharmacological Deep Dive
For Immediate Release
A comprehensive technical guide exploring the multifaceted pharmacological properties of Batatasin III, a promising natural compound with significant anti-cancer, anti-inflammatory, and analgesic activities. This document is intended for researchers, scientists, and drug development professionals.
This in-depth whitepaper synthesizes current research on this compound, a stilbenoid found in various Dendrobium species. The guide focuses on its mechanisms of action, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.
Anti-Cancer Properties
This compound has demonstrated notable efficacy in inhibiting the proliferation and metastasis of cancer cells, particularly in non-small cell lung cancer.
Inhibition of Cancer Cell Proliferation and Viability
In vitro studies have established the cytotoxic and anti-proliferative effects of this compound across a range of human cancer cell lines.
Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| A549 | Non-small cell lung adenocarcinoma | 17.92 - 24.51 | Sulforhodamine B (SRB) assay |
| SK-OV-3 | Ovarian cancer | 17.92 - 24.51 | Sulforhodamine B (SRB) assay |
| SK-MEL-2 | Skin melanoma | 17.92 - 24.51 | Sulforhodamine B (SRB) assay |
| HCT15 | Colon cancer | 17.92 - 24.51 | Sulforhodamine B (SRB) assay |
IC50 values represent the concentration required to inhibit 50% of cell growth.
In human non-small cell lung cancer H460 cells, this compound exhibited anti-proliferative activity at concentrations of 25-100 μM after 48 hours of treatment, without affecting cell viability at concentrations up to 100 μM for 24 hours.[1][2][3]
Attenuation of Cancer Cell Migration and Invasion
A key aspect of this compound's anti-cancer potential lies in its ability to impede cell migration and invasion, critical steps in tumor metastasis.
This compound has been shown to reverse the EMT process, a key driver of metastasis. Treatment of H460 lung cancer cells with this compound resulted in the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers N-cadherin and Vimentin.[1]
Table 2: Effect of this compound on EMT Marker Expression in H460 Cells
| Treatment | N-cadherin Expression (Relative to control) | E-cadherin Expression (Relative to control) | Vimentin Expression (Relative to control) |
| 50 µM this compound | Significantly Decreased | Significantly Increased | Significantly Decreased |
| 100 µM this compound | Significantly Decreased | Significantly Increased | Significantly Decreased |
Data derived from densitometric analysis of Western blots.[1]
This compound exerts its anti-migratory effects by targeting the Focal Adhesion Kinase (FAK), Protein Kinase B (AKT), and Cell Division Cycle 42 (CDC42) signaling cascade. At concentrations of 50 and 100 μM, this compound significantly reduced the phosphorylation of FAK and AKT, and decreased the expression of CDC42 in H460 cells.[1]
References
In Vitro Metabolism of Batatasin III in Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro metabolism of Batatasin III, a biologically active compound with demonstrated anticancer activity, within liver microsomes. The document outlines detailed experimental protocols for the incubation and analysis of this compound and its metabolites, presents a structured summary of the identified metabolites, and visualizes the metabolic pathways and experimental workflow. This guide is intended to serve as a valuable resource for researchers investigating the pharmacokinetics and metabolic fate of this compound, aiding in the broader understanding of its efficacy and safety profile.
Introduction
This compound, a bibenzyl compound extracted from Dendrobium scabrilingue, has garnered scientific interest due to its potential anticancer properties.[1] A thorough understanding of its metabolic fate is crucial for its development as a therapeutic agent. In vitro studies using liver microsomes are a fundamental approach to elucidate the metabolic pathways of xenobiotics, providing insights into their biotransformation, which is predominantly mediated by cytochrome P450 (CYP) enzymes.[2][3] This guide details the in vitro metabolism of this compound in both rat and human liver microsomes, focusing on the identification and characterization of its phase I and phase II metabolites.[1]
Experimental Protocols
The following protocols are based on established methodologies for studying in vitro drug metabolism.[1][2][4]
Materials and Reagents
-
Test Compound: this compound
-
Biological Matrix: Pooled human liver microsomes (HLMs) and rat liver microsomes (RLMs)
-
Cofactor: NADPH regenerating system (e.g., containing β-NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Buffer: Potassium phosphate (B84403) buffer (pH 7.4)
-
Quenching Solution: Acetonitrile (B52724) or methanol
-
Analytical Standards: As required for metabolite identification
Microsomal Incubation
A standard incubation procedure for assessing the in vitro metabolism of this compound is as follows:
-
Preparation of Incubation Mixture: A typical incubation mixture contains this compound (e.g., 20 µM), liver microsomes (e.g., 0.5 mg protein/mL), and potassium phosphate buffer.[1]
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the system to equilibrate.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 60 minutes). A control incubation without the NADPH regenerating system should be run in parallel to identify non-enzymatic degradation.
-
Termination of Reaction: The reaction is terminated by adding a cold quenching solution, such as acetonitrile or methanol, to precipitate the proteins.
-
Sample Processing: The quenched mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the parent compound and its metabolites, is collected for analysis.
Analytical Methodology
The analysis of this compound and its metabolites is typically performed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS), such as an Orbitrap mass spectrometer.[1]
-
Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of this compound and its metabolites. The mobile phase often consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: A high-resolution mass spectrometer is used to detect and identify the metabolites. Data is acquired in both positive and negative ion modes to ensure comprehensive detection. Metabolite identification is based on accurate mass measurements, elemental composition determination, and comparison of fragmentation patterns with the parent compound.[1]
Data Presentation: Identified Metabolites of this compound
A study investigating the in vitro metabolism of this compound in rat and human liver microsomes identified a total of 15 metabolites, comprising 4 phase I and 11 phase II metabolites.[1] The primary metabolic pathways were determined to be hydroxylation and demethylation for phase I, and glucuronidation and glutathione (B108866) (GSH) conjugation for phase II.[1]
| Metabolite Type | Metabolic Reaction | Detected in Human Liver Microsomes | Detected in Rat Liver Microsomes |
| Phase I | |||
| M1 | Hydroxylation | Yes | Yes |
| M2 | Hydroxylation | Yes | Yes |
| M3 | Demethylation | Yes | Yes |
| M4 | Demethylation | Yes | Yes |
| Phase II | |||
| M5 - M15 | Glucuronide Conjugates | Yes | Yes |
| GSH Conjugates | To a lesser extent | Primary pathway |
This table is a summary based on the findings that 4 phase I and 11 phase II metabolites were identified, with hydroxylation, demethylation, glucuronidation, and GSH conjugation being the key pathways. The distribution between human and rat microsomes for GSH conjugation is noted as different.[1]
Visualizations: Workflow and Metabolic Pathways
Experimental Workflow
Caption: Experimental workflow for the in vitro metabolism study of this compound.
Metabolic Pathways of this compound
Caption: Metabolic pathways of this compound in liver microsomes.
Conclusion
The in vitro metabolism of this compound in liver microsomes involves both phase I and phase II biotransformations. The primary phase I metabolic pathways are hydroxylation and demethylation.[1] For phase II, glucuronidation is a significant pathway, while glutathione conjugation also occurs, particularly in rat liver microsomes, proceeding through a reactive quinoid intermediate.[1] These findings provide a foundational understanding of the metabolic fate of this compound, which is essential for further preclinical and clinical development. The detailed protocols and data presented in this guide offer a practical resource for researchers in the field of drug metabolism and pharmacology.
References
- 1. Identification and characterization of the in vitro metabolites of this compound by liquid chromatography in combination with Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Batatasin III Structure-Activity Relationship: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Batatasin III, a bibenzyl natural product with demonstrated anti-inflammatory and anti-cancer properties. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes relevant biological pathways to support further research and development of this compound analogs as potential therapeutic agents.
Core Concepts: this compound Bioactivity
This compound has emerged as a promising natural product scaffold due to its activities in two key therapeutic areas:
-
Anti-inflammatory Effects: this compound and its analogs have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammation. The mechanism of action for its anti-inflammatory properties involves the downregulation of inducible nitric oxide synthase (iNOS), phosphorylated nuclear factor-kappa B (NF-κB) p65, and β-catenin.
-
Anti-cancer Properties: In the context of oncology, this compound demonstrates anti-migratory and anti-invasive effects in human lung cancer cells. This is achieved through the suppression of the epithelial-to-mesenchymal transition (EMT) and the inhibition of the FAK/AKT/CDC42 signaling pathway.[1][2][3]
Structure-Activity Relationship (SAR) Analysis
A pivotal study by Mingcai Lei and colleagues described the synthesis and anti-inflammatory evaluation of 26 analogs of this compound. While the complete dataset for all 26 compounds is not publicly available, the study highlights key structural modifications and their impact on the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Key Findings:
From the available information, analog 21 was identified as the most potent of the synthesized compounds, with a half-maximal inhibitory concentration (IC50) of 12.95 µM for nitric oxide production.[4] This indicates that specific structural modifications to the this compound scaffold can significantly enhance its anti-inflammatory activity.
The detailed SAR is not fully elucidated in the public domain, but the potency of analog 21 suggests that the nature and position of substituents on the aromatic rings and the nature of the linker between them are critical for activity.
Quantitative Data Summary
The following table summarizes the available quantitative data for the anti-inflammatory activity of the most potent this compound analog identified in the key study.
| Compound | Description | Assay | Cell Line | IC50 (µM) |
| Analog 21 | A synthetic analog of this compound. | Nitric Oxide Production Inhibition | RAW 264.7 | 12.95 |
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of this compound and its analogs.
Anti-inflammatory Activity Assay
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound analogs). Cells are pre-incubated with the compounds for a specified time (e.g., 1-2 hours).
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response and NO production. A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured as an indicator of NO production.
-
An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid). .
-
The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.
-
The absorbance is measured at a wavelength of 540 nm using a microplate reader.
-
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The amount of nitrite in the samples is calculated from this curve. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then determined.
-
Cell Viability Assay (MTT Assay): A concurrent cell viability assay, such as the MTT assay, is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compounds.
Anti-cancer Activity Assays
Cell Migration (Wound Healing) Assay
This assay assesses the effect of a compound on the migratory capacity of cancer cells.
-
Cell Seeding: Human lung cancer cells (e.g., H460) are seeded in a 6-well plate and grown to confluency.
-
Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with culture medium containing various concentrations of this compound or its analogs.
-
Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 24, and 48 hours) using a microscope.
-
Data Analysis: The width of the wound is measured at each time point, and the rate of wound closure is calculated to determine the extent of cell migration.
Cell Invasion (Boyden Chamber) Assay
This assay evaluates the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
-
Chamber Preparation: The upper chamber of a Transwell insert (with a porous membrane) is coated with a layer of Matrigel, a basement membrane extract.
-
Cell Seeding: Cancer cells are seeded into the upper chamber in a serum-free medium containing the test compound.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as FBS, to stimulate cell invasion.
-
Incubation: The chambers are incubated for a period (e.g., 24-48 hours) to allow the cells to invade through the Matrigel and the porous membrane.
-
Quantification: The non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Cell Lysis: Cells treated with this compound or its analogs are lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., E-cadherin, N-cadherin, Vimentin, p-FAK, p-AKT, CDC42).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows related to the study of this compound.
Caption: this compound's anti-cancer mechanism.
Caption: Workflow for anti-inflammatory screening.
Conclusion
This compound represents a valuable natural product scaffold for the development of novel anti-inflammatory and anti-cancer agents. The available structure-activity relationship data, though incomplete in the public domain, strongly indicates that synthetic modification can significantly enhance its therapeutic potential. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research into the optimization of this compound analogs and the elucidation of their mechanisms of action. Future studies should focus on a more comprehensive exploration of the SAR of this compound to identify key pharmacophores and guide the design of next-generation drug candidates.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. This compound Inhibits Migration of Human Lung Cancer Cells by Suppressing Epithelial to Mesenchymal Transition and FAK-AKT Signals | Anticancer Research [ar.iiarjournals.org]
- 3. This compound Inhibits Migration of Human Lung Cancer Cells by Suppressing Epithelial to Mesenchymal Transition and FAK-AKT Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Discovery and Isolation of Batatasin III from Dendrobium scabrilingue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and isolation of Batatasin III, a bioactive stilbenoid, from the orchid species Dendrobium scabrilingue. This document details the experimental protocols for extraction, purification, and characterization, presents quantitative data in a structured format, and includes visualizations of the experimental workflow.
Introduction
This compound (3,3'-dihydroxy-5-methoxybibenzyl) is a stilbenoid compound found in various Dendrobium species, including Dendrobium scabrilingue.[1][2][3][4] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, which include anti-inflammatory, anticancer, and antinociceptive properties.[1][2][3] This guide focuses on the technical aspects of isolating this compound from its natural source, Dendrobium scabrilingue, providing a foundational methodology for further research and development.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its successful isolation and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O₃ | PubChem[5] |
| Molecular Weight | 244.28 g/mol | PubChem[5] |
| IUPAC Name | 3-[2-(3-hydroxyphenyl)ethyl]-5-methoxyphenol | PubChem[5] |
| CAS Number | 56684-87-8 | PubChem[5] |
| Physical Description | Solid | HMDB[5] |
| Melting Point | 93.5 - 94.5 °C | HMDB[5] |
Experimental Protocols for Isolation and Purification
The following protocols are based on established methodologies for the isolation of this compound from plant sources. While specific details for Dendrobium scabrilingue are consolidated from available literature, the general procedure follows a standard phytochemical workflow.
Plant Material Collection and Preparation
-
Collection : Whole plants of Dendrobium scabrilingue are collected.
-
Drying : The plant material is air-dried in the shade to a constant weight.
-
Pulverization : The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Maceration : The powdered plant material is macerated with methanol (B129727) (MeOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Filtration and Concentration : The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
The crude extract is subjected to a series of chromatographic techniques to isolate this compound.
-
Silica (B1680970) Gel Column Chromatography :
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or acetone).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.
-
-
Sephadex LH-20 Column Chromatography :
-
Fractions enriched with this compound are further purified on a Sephadex LH-20 column.
-
The column is typically eluted with methanol to separate compounds based on their molecular size and polarity.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) :
-
For final purification, preparative HPLC is employed.
-
A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water.
-
The elution can be isocratic or a gradient, depending on the separation efficiency. The effluent is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
Structural Elucidation
The structure of the isolated this compound is confirmed using various spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹H-NMR (Proton NMR) | Provides information about the number of different types of protons and their chemical environments. |
| ¹³C-NMR (Carbon-13 NMR) | Provides information about the number of different types of carbon atoms and their chemical environments. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the key processes in the isolation and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, a Constituent of Dendrobium scabrilingue, Improves Murine Pain-like Behaviors with a Favorable CNS Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C15H16O3 | CID 10466989 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Allelopathic Potential of Batatasin-III from Empetrum nigrum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Empetrum nigrum (crowberry), a dwarf shrub prevalent in boreal and arctic regions, is known for its significant allelopathic activity, which contributes to its dominance in certain ecosystems. A key allelochemical implicated in this activity is Batatasin-III, a dihydrostilbene. This technical guide provides an in-depth overview of the allelopathic effects of Batatasin-III, detailing its impact on plant germination and root elongation, outlining the experimental protocols for its study, and proposing a potential signaling pathway for its mode of action. The information is compiled from peer-reviewed scientific literature to support further research and potential applications in drug development and agriculture.
Introduction to Batatasin-III and its Allelopathic Role
Batatasin-III (3,3'-dihydroxy-5-methoxybibenzyl) is a phenolic compound produced by Empetrum nigrum.[1][2] It is considered a significant contributor to the plant's ability to suppress the growth of neighboring plant species, a phenomenon known as allelopathy.[1][2] Studies have confirmed that purified Batatasin-III exhibits inhibitory effects on the germination and root elongation of a wide range of vascular plants.[1][2] The concentration of Batatasin-III has been measured in both the leaves and the surrounding humus of E. nigrum, with mean values of 19.7 ± 10.8 (SE) mg g⁻¹ in leaves and 1 ± 1.5 (SE) μg g⁻¹ in humus.[1][2] However, the direct correlation between the concentration of Batatasin-III in leaves and humus and its inhibitory effect in the field is complex and can be influenced by various environmental factors.[1][2]
Quantitative Data on Allelopathic Effects
The inhibitory effects of Batatasin-III have been quantified in laboratory bioassays on various plant species. The following tables summarize the key findings from these studies.
Table 1: Effect of Batatasin-III on Seed Germination of Various Plant Species
| Plant Species | Concentration of Batatasin-III (mM) | Germination Inhibition (%) |
| Pinus sylvestris | 1.0 | Minimal effect |
| Calluna vulgaris | > 1.0 | 100 |
| Vaccinium myrtillus | > 1.0 | High reduction |
Source: Data compiled from González et al., 2015.
Table 2: Effect of Batatasin-III on Root Elongation of Various Plant Species
| Plant Species | Concentration of Batatasin-III (mM) | Effect on Root Elongation |
| Agrostis tenuis | Not specified | Strong inhibition |
| Arabidopsis thaliana | Not specified | Strong inhibition |
| Calluna vulgaris | > 0.5 | Root death |
| Betula nana | > 0.5 | Root death |
Source: Data compiled from González et al., 2015.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducible study of allelopathic effects. Below are methodologies for Batatasin-III bioassays and its quantification.
Bioassay for Allelopathic Effects
This protocol is based on the methods described by González et al. (2015) to assess the impact of Batatasin-III on seed germination and root elongation.
Materials:
-
Purified Batatasin-III
-
Seeds of target plant species
-
Petri dishes (9 cm diameter)
-
Whatman No. 1 filter paper
-
Methanol (B129727) (for stock solution)
-
Distilled water
-
Incubator or growth chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Batatasin-III by dissolving a known weight of the compound in a small volume of methanol. Further dilute with distilled water to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mM). A control solution should be prepared with the same concentration of methanol as the treatment solutions.
-
Petri Dish Preparation: Place two layers of Whatman No. 1 filter paper in each petri dish.
-
Treatment Application: Add a defined volume (e.g., 5 ml) of the respective Batatasin-III solution or control solution to each petri dish, ensuring the filter paper is saturated.
-
Seed Placement:
-
Germination Assay: Place a predetermined number of seeds (e.g., 50-100) on the filter paper in each dish.
-
Root Elongation Assay: Pre-germinate seeds in distilled water. Once the radicle reaches a specific length (e.g., 2-3 mm), transfer a set number of seedlings (e.g., 10) to each petri dish.
-
-
Incubation: Seal the petri dishes with parafilm to prevent evaporation and place them in a growth chamber under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).
-
Data Collection:
-
Germination Assay: After a set period (e.g., 7 days), count the number of germinated seeds.
-
Root Elongation Assay: After a set period (e.g., 3-5 days), measure the length of the primary root of each seedling.
-
-
Analysis: Calculate the germination percentage and the average root length for each treatment. Compare the results of the Batatasin-III treatments to the control to determine the inhibitory effect.
Quantification of Batatasin-III in Plant and Soil Samples
This protocol is adapted from the gas chromatography method described by Wallstedt et al. (1997).
Materials:
-
Empetrum nigrum leaf and humus samples
-
Methanol
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
Silylating agent (e.g., BSTFA)
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
-
Internal standard (e.g., a compound with similar chemical properties to Batatasin-III)
Procedure:
-
Extraction:
-
Homogenize a known weight of the plant or humus sample.
-
Extract the sample with a methanol/water mixture.
-
Partition the extract with dichloromethane to isolate the phenolic compounds.
-
-
Purification:
-
Pass the dichloromethane extract through an SPE column to remove interfering substances.
-
Elute the fraction containing Batatasin-III with an appropriate solvent.
-
-
Derivatization:
-
Evaporate the purified extract to dryness.
-
Add the silylating agent to the dried extract to create a volatile derivative of Batatasin-III.
-
-
GC Analysis:
-
Inject the derivatized sample into the GC.
-
Use an appropriate temperature program to separate the components of the sample.
-
Identify and quantify the Batatasin-III peak based on its retention time and the response of the detector, using the internal standard for calibration.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
References
Methodological & Application
Batatasin III synthesis and purification protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and purification of Batatasin III (3,3'-dihydroxy-5-methoxybibenzyl). Additionally, it outlines the compound's known biological activities and associated signaling pathways.
Introduction
This compound is a bibenzyl natural product found in various Orchidaceae species. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory and antinociceptive effects.[1][2] Recent studies have highlighted its ability to modulate key inflammatory pathways, making it a promising candidate for further investigation in drug development.[3][4] This document provides a comprehensive guide for the chemical synthesis and purification of this compound to support further research and development efforts.
Chemical Synthesis of this compound
Proposed Synthetic Pathway:
A Wittig reaction between 3-hydroxy-5-methoxybenzyltriphenylphosphonium bromide and 3-hydroxybenzaldehyde (B18108) will form the stilbene (B7821643) intermediate, 3,3'-dihydroxy-5-methoxystilbene (B12435568). Subsequent hydrogenation of the double bond will yield this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3,3'-dihydroxy-5-methoxystilbene (Wittig Reaction)
-
Preparation of the Phosphonium (B103445) Ylide:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxy-5-methoxybenzyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.1 eq), dropwise while stirring vigorously.
-
Allow the reaction mixture to stir at 0°C for 30 minutes, during which the characteristic orange-red color of the ylide should appear.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous THF.
-
Slowly add the solution of 3-hydroxybenzaldehyde to the freshly prepared phosphonium ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude stilbene intermediate by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.
-
Step 2: Synthesis of this compound (Catalytic Hydrogenation)
-
Hydrogenation Reaction:
-
Dissolve the purified 3,3'-dihydroxy-5-methoxystilbene from Step 1 in a suitable solvent such as ethanol (B145695) or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, approximately 5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the crude this compound.
-
Further purification can be achieved by recrystallization or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Purification of this compound
The purification of this compound, whether from a synthetic route or natural product extraction, is crucial for its subsequent use in biological assays. The following protocols are based on methods reported for the isolation of this compound from Sunipia scariosa.[5][6][7]
Experimental Protocol: Purification
Method 1: Column Chromatography
-
Silica Gel Chromatography:
-
Prepare a silica gel column packed in a suitable non-polar solvent (e.g., petroleum ether or hexane).
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., chloroform (B151607)/methanol mixture) and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, from petroleum ether to acetone (B3395972) or chloroform to methanol.[5]
-
Collect fractions and analyze them by TLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
-
Sephadex LH-20 Chromatography:
-
For further purification, a Sephadex LH-20 column can be used.
-
Pack the Sephadex LH-20 resin in a suitable solvent system, such as a chloroform/methanol mixture (e.g., 3:2 v/v).[5]
-
Apply the partially purified this compound from the silica gel column to the Sephadex LH-20 column.
-
Elute with the same solvent system and collect fractions.
-
Analyze the fractions by TLC and combine the pure fractions containing this compound.
-
Method 2: High-Performance Liquid Chromatography (HPLC)
-
For final purification to high purity, semi-preparative or preparative HPLC can be employed.
-
A reversed-phase C18 column is typically used.
-
A suitable mobile phase, such as a methanol-water gradient, can be used for elution.[5]
-
The elution can be monitored using a UV detector, and the fraction corresponding to the this compound peak is collected.
-
The solvent is then removed from the collected fraction to yield highly pure this compound.
Data Presentation
The following tables summarize key quantitative data related to the characterization and biological activity of this compound.
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆O₃ | |
| Molecular Weight | 244.28 g/mol | |
| Appearance | Crystalline solid | [6] |
| ¹H NMR (CD₃OD) | δ: 2.79 (4H, m, CH₂), 3.71 (3H, s, OCH₃), 6.20-6.70 (m, Ar-H) | [6] |
| ESI-MS m/z | 245.1108 [M+H]⁺ | [6] |
Table 2: Reported Biological Activity of this compound
| Activity | Model System | Key Findings | Reference |
| Anti-inflammatory | LPS-induced RAW 264.7 macrophages and BV-2 microglial cells | Significantly reduced levels of nitric oxide, TNF-α, and IL-6 in a concentration-dependent manner. | [1][2][4] |
| Antinociceptive | Formalin- and LPS-induced inflammatory pain in mice | 50 mg/kg of this compound showed comparable antinociception to 10 mg/kg indomethacin. | [1][2][4] |
Visualizations
Diagram 1: Proposed Synthetic Workflow for this compound
Caption: Proposed two-step synthesis of this compound via a Wittig reaction and subsequent hydrogenation.
Diagram 2: Anti-inflammatory Signaling Pathway of this compound
Caption: this compound's inhibition of the LPS-induced inflammatory pathway.
References
- 1. Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. McMurry reaction - Wikipedia [en.wikipedia.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Batatasin III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batatasin III, a dihydrostilbene derivative, has garnered significant interest in the scientific community due to its diverse pharmacological activities. Found in various plant species, including yams (Dioscorea alata) and certain orchids like Sunipia scariosa, this compound has demonstrated notable anti-inflammatory, antioxidant, and potential anticancer properties.[1][2][3] Recent studies have highlighted its ability to inhibit the migration of human lung cancer cells by suppressing the FAK/AKT/CDC42 signaling pathway.[4] Given its therapeutic potential, robust and efficient purification methods are paramount for facilitating further research and development. This application note provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC), ensuring high purity for subsequent in vitro and in vivo studies.
Data Presentation
The following tables summarize the key quantitative data for the HPLC purification of this compound.
Table 1: HPLC System and Column Specifications
| Parameter | Specification |
| HPLC System | Semi-preparative HPLC |
| Column | C18 Reversed-Phase |
| Column Dimensions | (Not specified in source, typical for semi-preparative: 10-20 mm ID x 250 mm L) |
| Particle Size | (Not specified in source, typically 5 or 10 µm for preparative) |
| Detector | UV-Vis |
| Detection Wavelength | (Not specified in source, typically determined by UV scan of the compound) |
Table 2: HPLC Method Parameters
| Parameter | Value |
| Mobile Phase A | Methanol (B129727) |
| Mobile Phase B | Water |
| Gradient | Isocratic |
| Mobile Phase Composition | 45% Methanol / 55% Water (9:11 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | Dependent on sample concentration and column size |
| Run Time | Sufficient to allow for elution of the compound |
Experimental Protocols
This section details the methodology for the isolation and purification of this compound from a plant source, based on established laboratory procedures.
Preliminary Extraction and Fractionation
Prior to HPLC purification, a preliminary extraction and fractionation of the plant material are necessary to enrich the sample with this compound.
-
Extraction:
-
Air-dry and powder the plant material (e.g., whole plant of Sunipia scariosa).
-
Extract the powdered material with methanol (MeOH) at room temperature.
-
Concentrate the methanolic extract under reduced pressure to obtain a crude extract.
-
-
Column Chromatography (Silica Gel):
-
Subject the crude extract to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient of petroleum ether and acetone.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Column Chromatography (Sephadex LH-20):
-
Pool the this compound-containing fractions from the silica gel column and concentrate.
-
Further purify the concentrated fraction using a Sephadex LH-20 column.
-
Elute the column with a suitable solvent system (e.g., chloroform/methanol) to remove additional impurities.
-
Semi-Preparative HPLC Purification
The final purification of this compound is achieved using semi-preparative HPLC.
-
Sample Preparation:
-
Dissolve the enriched fraction from the Sephadex LH-20 column in the HPLC mobile phase (45% methanol in water).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System Setup:
-
Equilibrate the C18 semi-preparative column with the mobile phase (45% Methanol / 55% Water) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to the appropriate wavelength for detecting this compound.
-
-
Injection and Fraction Collection:
-
Inject the filtered sample onto the column.
-
Monitor the chromatogram in real-time.
-
Collect the peak corresponding to the retention time of this compound.
-
-
Post-Purification Analysis:
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Confirm the identity of the purified compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
This compound Signaling Pathway in Lung Cancer Cell Migration
References
- 1. Design, Synthesis, anti-inflammatory activity Evaluation, preliminary exploration of the Mechanism, molecule Docking, and structure-activity relationship analysis of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound Inhibits Migration of Human Lung Cancer Cells by Suppressing Epithelial to Mesenchymal Transition and FAK-AKT Signals | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols for the NMR Characterization of Batatasin III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batatasin III, a bibenzyl derivative found in various plant species, has garnered interest for its potential pharmacological activities. Structurally, it is identified as 3,3'-dihydroxy-5-methoxybibenzyl. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structure elucidation and characterization of natural products like this compound. This document provides detailed application notes and protocols for the comprehensive NMR analysis of this compound, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR techniques.
Data Presentation: NMR Spectroscopic Data for this compound
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, compiled from published literature. These values serve as a reference for the identification and characterization of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (CD₃OD)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 2 | 6.25 | dd | 1.8, 1.8 |
| 4 | 6.19 | dd | 1.8, 2.4 |
| 6 | 6.25 | dd | 1.8, 1.8 |
| 2' | 6.63 | m | |
| 4' | 6.63 | m | |
| 5' | 7.08 | dd | 7.8, 8.4 |
| 6' | 6.63 | m | |
| α, α' | 2.79 | m | |
| 5-OCH₃ | 3.71 | s |
Note: The methylene (B1212753) protons at the α and α' positions appear as a multiplet due to their magnetic non-equivalence.
Table 2: ¹³C NMR Spectroscopic Data for this compound (CD₃OD)
| Position | Chemical Shift (δ) ppm |
| 1 | 144.06 |
| 2 | 107.63 |
| 3 | 157.98 |
| 4 | 98.54 |
| 5 | 160.83 |
| 6 | 105.12 |
| 1' | 143.29 |
| 2' | 114.93 |
| 3' | 156.93 |
| 4' | 112.36 |
| 5' | 128.84 |
| 6' | 119.43 |
| α | 37.47 |
| α' | 37.80 |
| 5-OCH₃ | 54.10 |
Experimental Protocols
Sample Preparation
A standardized sample preparation protocol is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C and 2D NMR)
-
Deuterated methanol (B129727) (CD₃OD, 99.8% D)
-
5 mm NMR tubes
-
Glass Pasteur pipette with cotton or glass wool plug
-
Vortex mixer
Protocol:
-
Weigh the appropriate amount of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6 mL of CD₃OD to the vial.
-
Vortex the mixture until the sample is completely dissolved.
-
Filter the solution through a Pasteur pipette plugged with cotton or glass wool directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
Instrumentation:
-
A 500 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
1D ¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
1D ¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 200-220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, depending on the sample concentration.
-
Temperature: 298 K.
2D NMR Acquisition (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (F1 and F2): Same as ¹H NMR.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.2 on Bruker instruments for multiplicity editing).
-
Spectral Width (F2 - ¹H): Same as ¹H NMR.
-
Spectral Width (F1 - ¹³C): Same as ¹³C NMR.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width (F2 - ¹H): Same as ¹H NMR.
-
Spectral Width (F1 - ¹³C): Same as ¹³C NMR.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
Data Processing and Analysis
Software:
-
Standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).
Processing Steps:
-
Fourier Transformation: Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak of CD₃OD (δH = 3.31 ppm, δC = 49.0 ppm).
-
Integration (¹H NMR): Integrate the signals to determine the relative number of protons.
-
Peak Picking: Identify and list the chemical shifts of all peaks.
-
2D Spectra Processing: Process both dimensions of the 2D data, including phase and baseline correction. Analyze the cross-peaks to establish correlations.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the NMR characterization of this compound.
Structure Elucidation Pathway
Application Notes and Protocols for Mass Spectrometry (MS) Analysis of Batatasin III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batatasin III, a dihydrostilbene compound primarily isolated from Dendrobium species, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antinociceptive effects. Accurate and robust analytical methods are crucial for the pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using liquid chromatography coupled with mass spectrometry (LC-MS).
Quantitative Data Summary
The following table summarizes key mass spectrometry parameters for the analysis of this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₁₅H₁₆O₃ | N/A |
| Monoisotopic Mass | 244.1099 g/mol | N/A |
| Precursor Ion (Protonated) | [M+H]⁺ | [1] |
| m/z of Precursor Ion | 245.1108 | [1] |
| Key MS/MS Fragments (Proposed) | To be determined empirically, but may include fragments from cleavage of the ethyl bridge and losses from the substituted phenyl rings. | [2] |
Experimental Protocols
Sample Preparation from Plant Material (Dendrobium spp.)
This protocol is adapted from methods for extracting bioactive compounds from Dendrobium species.[3][4]
Materials:
-
Dried and powdered Dendrobium plant material
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 100 mg of the dried, powdered plant material into a microcentrifuge tube.
-
Add 1 mL of 80% methanol in water containing 0.1% formic acid.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample in a sonicator bath for 30 minutes.
-
Centrifuge the sample at 12,000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.
UPLC-QTOF-MS Method for Qualitative and Quantitative Analysis (Proposed)
This proposed method is based on typical parameters for the analysis of stilbenoids and other phenolic compounds in plant extracts.[4] Note: This method requires validation for optimal performance.
Instrumentation:
-
UPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 23% B
-
1-3 min: 23-27% B
-
3-5.5 min: 27-37% B
-
5.5-8 min: 37-62% B
-
8-10 min: Hold at 100% B
-
10-12 min: Re-equilibrate at 23% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 2.5 - 3.0 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/h.
-
Mass Range: m/z 100-1000.
-
Acquisition Mode: MS^E (for simultaneous acquisition of precursor and fragment ion data).
Method Validation for Quantitative Analysis
For reliable quantification, the proposed UPLC-QTOF-MS method should be validated according to standard guidelines.[5][6] The following parameters should be assessed:
-
Linearity: A calibration curve should be constructed using at least five concentrations of a this compound standard. The coefficient of determination (R²) should be > 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.
-
Precision: Assessed by replicate injections of quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (RSD) should be < 15%.
-
Accuracy: Determined by the recovery of this compound from spiked matrix samples. Recoveries should be within 85-115%.
-
Specificity: The ability to differentiate and quantify this compound in the presence of other components in the sample matrix.
The following table should be populated with data upon method validation.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | > 0.99 | |
| LOD (ng/mL) | S/N ≥ 3 | |
| LOQ (ng/mL) | S/N ≥ 10 | |
| Precision (RSD%) | < 15% | |
| Accuracy (%) | 85-115% |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and LC-MS analysis of this compound.
Proposed Anti-inflammatory Signaling Pathway of this compound
This compound has been shown to exert anti-inflammatory effects by reducing the levels of inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6.[7] This is proposed to occur through the modulation of the NF-κB and Wnt/β-catenin signaling pathways.[8][9][10][11]
Caption: Proposed mechanism of this compound's anti-inflammatory action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an ultra-performance liquid chromatography tandem mass spectrometry for target determination of bioactive compounds in Dendrobium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and Biological Profiles of Dendrobium in Two Different Species, Their Hybrid, and Gamma-Irradiated Mutant Lines of the Hybrid Based on LC-QToF MS and Cytotoxicity Analysis [mdpi.com]
- 5. diva-portal.org [diva-portal.org]
- 6. food.actapol.net [food.actapol.net]
- 7. researchgate.net [researchgate.net]
- 8. Crosstalk between Wnt/β-Catenin and NF-κB Signaling Pathway during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the Canonical WNT/β-Catenin Pathway in Cancer Treatment Using Non-Steroidal Anti-Inflammatory Drugs | MDPI [mdpi.com]
- 11. Crosstalk between Wnt/β-Catenin and NF-κB Signaling Pathway during Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of Batatasin III in Plant Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batatasin III, a bibenzyl derivative with the chemical structure 3,3'-dihydroxy-5-methoxybibenzyl, is a plant metabolite of significant interest due to its diverse biological activities. It has been identified in various plant species, including yams (Dioscorea spp.), orchids (Dendrobium spp.), and crowberries (Empetrum spp.). Research has highlighted its potential as an allelopathic agent, as well as its promising anti-inflammatory, anticancer, and antinociceptive properties. The anticancer effects of this compound have been linked to the suppression of the FAK-AKT signaling pathway, while its anti-inflammatory activity involves the modulation of the NF-κB pathway. Given its therapeutic potential, accurate and robust methods for the quantification of this compound in plant extracts are crucial for quality control, standardization of herbal preparations, and further pharmacological research.
This document provides detailed application notes and protocols for the extraction, purification, and quantification of this compound from plant materials. Methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) are described, along with a comprehensive data summary of reported concentrations in various plant sources.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant species, the specific tissue analyzed, and the age of the plant material. The following table summarizes the reported quantitative data for this compound in different plant extracts.
| Plant Species | Plant Part/Matrix | Concentration | Analytical Method | Reference(s) |
| Empetrum nigrum | Leaves | 19.7 ± 10.8 (SE) mg/g | Not specified | [1] |
| Empetrum nigrum | Humus | 1.0 ± 1.5 (SE) µg/g | Not specified | [1] |
| Empetrum hermaphroditum | First- and Second-year Shoots | Highest concentration | GC | |
| Empetrum hermaphroditum | Third-year Shoots | Approx. half of younger shoots | GC | |
| Dendrobium nobile | Not specified | Present | LC-QToF MS | [2] |
| Dioscorea alata (Yam) | Peel | Isolated, quantity not specified | Not specified |
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of this compound from dried and powdered plant tissue using methanol (B129727).
Materials:
-
Dried and finely ground plant material (e.g., leaves, stems, peels)
-
Methanol (HPLC grade)
-
Shaker or sonicator
-
Centrifuge
-
Rotary evaporator
-
Filter paper (e.g., Whatman No. 1)
Procedure:
-
Weigh 1 gram of the dried, powdered plant material and place it in a suitable flask.
-
Add 20 mL of methanol to the flask.
-
Agitate the mixture for 2 hours at room temperature using a shaker or sonicator.
-
Separate the extract from the solid plant material by filtration or centrifugation at 4000 rpm for 15 minutes.
-
Collect the supernatant (the methanol extract).
-
Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction.
-
Combine all the methanol extracts.
-
Concentrate the combined extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Redissolve the dried extract in a known volume of methanol (e.g., 5 mL) for subsequent purification and analysis.
Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is designed to remove interfering compounds from the crude plant extract prior to chromatographic analysis. A reversed-phase polymeric sorbent is recommended for the purification of phenolic compounds like this compound.[3]
Materials:
-
SPE cartridges (e.g., Strata-X polymeric RP, 100 mg/3 mL)
-
Methanol (HPLC grade)
-
Ultrapure water
-
SPE vacuum manifold
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of ultrapure water through the column.[3] Do not allow the cartridge to dry out.
-
Sample Loading: Dilute the redissolved plant extract (from the extraction protocol) with water (e.g., 1:1 v/v) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 4 mL of ultrapure water to remove polar impurities.[3]
-
Elution: Elute the retained this compound and other phenolic compounds from the cartridge with 2 mL of 70% aqueous methanol.[3]
-
Collect the eluate and, if necessary, evaporate it to dryness and reconstitute in a suitable solvent for GC-MS or HPLC analysis.
Quantification by GC-MS
This method is suitable for the quantification of this compound after derivatization to increase its volatility.
3.1. Derivatization (Trimethylsilylation)
Materials:
-
Dried extract from SPE cleanup
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
Procedure:
-
Ensure the plant extract is completely dry.
-
Add 50 µL of pyridine to the dried extract to dissolve it.
-
Add 150 µL of BSTFA with 1% TMCS to the solution.
-
Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the derivatization of the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
-
Cool the sample to room temperature before injection into the GC-MS.
3.2. GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial temperature 70°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min; then ramp at 5°C/min to 320°C, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | 50-600 m/z |
| Solvent Delay | 5 minutes |
Quantification: Quantification is achieved by creating a calibration curve using a certified standard of this compound that has undergone the same derivatization process. The peak area of the derivatized this compound in the samples is compared to the calibration curve.
Quantification by HPLC-DAD
This method allows for the direct quantification of this compound without derivatization.
HPLC-DAD Parameters:
| Parameter | Setting |
| HPLC System | |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min, 10% B; 5-20 min, 10-40% B; 20-30 min, 40-80% B; 30-35 min, 80-10% B; 35-40 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Diode-Array Detector | |
| Detection Wavelength | 280 nm |
Quantification: A calibration curve is prepared by injecting known concentrations of a this compound standard. The peak area of this compound in the plant extract samples is then used to determine its concentration by interpolation from the calibration curve.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical and Biological Profiles of Dendrobium in Two Different Species, Their Hybrid, and Gamma-Irradiated Mutant Lines of the Hybrid Based on LC-QToF MS and Cytotoxicity Analysis [mdpi.com]
- 3. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Batatasin III Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Batatasin III on various cell lines using established cell viability assays such as MTT and MTS.
This compound, a dihydrostilbenoid, has garnered interest for its potential therapeutic properties, including anti-cancer activities. Accurate and reproducible methods for evaluating its impact on cell viability are crucial for preclinical drug development and mechanism of action studies. This document outlines the necessary procedures to quantify the cytotoxic and anti-proliferative effects of this compound.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cancer Type | Assay Method | IC50 (µM) | Reference |
| A549 | Non-small cell lung adenocarcinoma | Sulforhodamine B (SRB) assay | 17.92 - 24.51 | [1] |
| SKOV-3 | Ovarian cancer | Sulforhodamine B (SRB) assay | 17.92 - 24.51 | [1] |
| SK-MEL-2 | Skin melanoma | Sulforhodamine B (SRB) assay | 17.92 - 24.51 | [1] |
| HCT15 | Colon cancer | Sulforhodamine B (SRB) assay | 17.92 - 24.51 | [1] |
Experimental Protocols
This section provides detailed, step-by-step protocols for performing MTT and MTS assays to determine the effects of this compound on cell viability.
Protocol 1: MTT Assay for this compound Cytotoxicity
This protocol is adapted for determining the cytotoxic effect of this compound on adherent human cancer cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (a known cytotoxic agent).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Protocol 2: MTS Assay for this compound Cytotoxicity
This protocol offers a more streamlined approach as the formazan product is soluble in the culture medium.
Materials:
-
This compound
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution containing an electron coupling reagent (e.g., PES).
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
MTS Addition and Incubation:
-
After the desired incubation period with this compound, add 20 µL of the combined MTS/PES solution to each well.
-
Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 6 from the MTT Assay Protocol to calculate the percentage of cell viability and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflow for the cell viability assays.
Caption: Proposed signaling pathway inhibited by this compound.
Caption: General workflow for this compound cell viability assays.
References
Application Note: Evaluating the Anti-inflammatory Activity of Batatasin III via Nitric Oxide Production Assay in Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Macrophages play a central role in the inflammatory process, and upon activation by stimuli like lipopolysaccharide (LPS), they produce pro-inflammatory mediators, including nitric oxide (NO). The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. Therefore, inhibiting NO production is a key therapeutic strategy for inflammatory diseases. Batatasin III, a stilbenoid found in various Dendrobium species, has demonstrated anti-inflammatory properties by reducing the production of inflammatory mediators in LPS-stimulated macrophages in a concentration-dependent manner.[1] This application note provides a detailed protocol for assessing the anti-inflammatory activity of this compound by measuring its inhibitory effect on nitric oxide production in RAW 264.7 macrophages.
The underlying mechanism for this anti-inflammatory effect involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus. In the nucleus, p65 initiates the transcription of pro-inflammatory genes, including iNOS. This compound has been shown to reduce the expression of iNOS.[2] An analog of this compound demonstrated a significant reduction in the phosphorylation of the p65 subunit, suggesting that this compound may act by preventing this critical step in the NF-κB activation cascade.[2]
Data Presentation
The quantitative data from the nitric oxide production assay should be summarized for clear and easy comparison.
Table 1: Nitrite (B80452) Standard Curve
| Nitrite Concentration (µM) | Absorbance at 540 nm (Mean ± SD) |
| 100 | [Insert Value] |
| 50 | [Insert Value] |
| 25 | [Insert Value] |
| 12.5 | [Insert Value] |
| 6.25 | [Insert Value] |
| 3.125 | [Insert Value] |
| 0 | 0 |
Note: This table should be populated with data from the serial dilution of a sodium nitrite standard.
Table 2: Effect of this compound on Nitrite Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | This compound Conc. (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control (untreated) | 0 | [Insert Value] | N/A |
| LPS (1 µg/mL) | 0 | [Insert Value] | 0% |
| LPS + this compound | 1 | [Insert Value] | [Calculate Value] |
| LPS + this compound | 5 | [Insert Value] | [Calculate Value] |
| LPS + this compound | 10 | [Insert Value] | [Calculate Value] |
| LPS + this compound | 25 | [Insert Value] | [Calculate Value] |
| LPS + this compound | 50 | [Insert Value] | [Calculate Value] |
Note: The data in this table is for illustrative purposes. Actual values should be determined experimentally. The % inhibition is calculated relative to the LPS-only treated group.
Experimental Protocols
Cell Culture and Maintenance of RAW 264.7 Macrophages
This protocol describes the standard procedure for culturing and maintaining the murine macrophage cell line RAW 264.7.
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell scraper
-
T-75 tissue culture flasks
-
96-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of RAW 264.7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cells with sterile PBS. Add fresh medium and detach the cells using a cell scraper. A sub-cultivation ratio of 1:3 to 1:6 is recommended. Change the medium every 2 to 3 days.
Nitric Oxide Production Assay
This protocol details the procedure for treating RAW 264.7 cells with this compound and LPS, followed by the quantification of nitric oxide production using the Griess assay.
Materials:
-
RAW 264.7 cells
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO₂.
-
Cell Treatment: After incubation, remove the medium. Add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) for the this compound treatment groups. Pre-treat the cells with this compound for 1-2 hours.
-
LPS Stimulation: Following pre-treatment, add LPS to the designated wells to a final concentration of 1 µg/mL. Do not add LPS to the control (untreated) wells.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C with 5% CO₂.
-
Sample Collection: After incubation, carefully collect 50-100 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Assay:
-
Prepare a nitrite standard curve by performing serial dilutions of the sodium nitrite standard solution in culture medium.
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the nitrite concentration of the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage inhibition of NO production for the this compound-treated groups compared to the LPS-only treated group.
-
Cell Viability Assay (MTT Assay)
It is crucial to determine if the inhibitory effect of this compound on nitric oxide production is due to its anti-inflammatory activity or cytotoxicity.
Materials:
-
RAW 264.7 cells
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed and treat the cells with this compound as described in the nitric oxide production assay.
-
After the 24-hour incubation with this compound, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Visualizations
Signaling Pathway
References
- 1. This compound, a Constituent of Dendrobium scabrilingue, Improves Murine Pain-like Behaviors with a Favorable CNS Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, anti-inflammatory activity Evaluation, preliminary exploration of the Mechanism, molecule Docking, and structure-activity relationship analysis of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Impact of Batatasin III: A Guide to Western Blot Analysis
For Immediate Release
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to utilizing Western blot analysis for studying the effects of Batatasin III on key cellular proteins. This compound, a naturally occurring stilbenoid, has demonstrated significant potential in influencing critical signaling pathways involved in cell migration, proliferation, and epithelial-to-mesenchymal transition (EMT). These protocols and data presentations are designed to facilitate reproducible and insightful experiments for researchers investigating the therapeutic potential of this compound.
Quantitative Data Summary
Western blot analysis of human non-small cell lung cancer cells (H460) treated with this compound reveals significant changes in proteins associated with the FAK/AKT/CDC42 signaling pathway and epithelial-to-mesenchymal transition (EMT). The following tables summarize the quantitative data obtained from densitometric analysis of Western blot bands, normalized to an internal loading control (e.g., α-Tubulin or GAPDH).
Table 1: Effect of this compound on Epithelial-to-Mesenchymal Transition (EMT) Marker Expression
| Protein Target | Cellular Role | Treatment Concentration (µM) | Fold Change vs. Control |
| E-cadherin | Cell-cell adhesion (Epithelial marker) | 50 | Increased |
| 100 | Significantly Increased | ||
| N-cadherin | Cell-cell adhesion (Mesenchymal marker) | 50 | Decreased |
| 100 | Significantly Decreased | ||
| Vimentin | Intermediate filament (Mesenchymal marker) | 50 | Decreased |
| 100 | Significantly Decreased |
Table 2: Effect of this compound on FAK/AKT/CDC42 Signaling Pathway Proteins
| Protein Target | Cellular Role | Treatment Concentration (µM) | Fold Change vs. Control |
| p-FAK (Tyr397) | Focal Adhesion Kinase activation | 50 | Significantly Decreased |
| 100 | Significantly Decreased | ||
| Total FAK | Total Focal Adhesion Kinase | 50 | No significant change |
| 100 | No significant change | ||
| p-AKT (Ser473) | Protein Kinase B activation | 50 | Significantly Decreased |
| 100 | Significantly Decreased | ||
| Total AKT | Total Protein Kinase B | 50 | No significant change |
| 100 | No significant change | ||
| CDC42 | Cell Division Cycle 42 (regulator of cell polarity and migration) | 50 | Decreased |
| 100 | Significantly Decreased |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of proteins affected by this compound treatment in a relevant cell line (e.g., H460 human non-small cell lung cancer cells).
Cell Culture and this compound Treatment
-
Cell Culture: Culture H460 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.
Protein Extraction (Cell Lysis)
-
Harvesting: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins and transfer it to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Normalize all samples to the same protein concentration using the lysis buffer.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the normalized protein samples (typically 20-30 µg) with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples and a pre-stained molecular weight marker into the wells of a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. A typical wet transfer can be performed at 100V for 90 minutes.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-proteins, BSA is the recommended blocking agent.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies of interest (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-p-FAK, anti-FAK, anti-p-AKT, anti-AKT, anti-CDC42, and an anti-loading control like α-Tubulin or GAPDH) diluted in the appropriate blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
Detection and Data Analysis
-
Chemiluminescent Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the intensity of the loading control band in the same lane.
Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflow for the Western blot analysis.
Caption: this compound inhibits cancer cell migration and invasion.
Caption: A typical workflow for Western blot analysis.
Application Notes and Protocols for the Use of Batatasin III in LPS-Induced Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batatasin III, a stilbenoid found in various plant species, has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for therapeutic development in inflammatory diseases. These application notes provide a comprehensive guide for investigating the effects of this compound in lipopolysaccharide (LPS)-induced inflammatory models, a widely used in vitro system to mimic bacterial-induced inflammation. This compound has been shown to significantly reduce the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in a concentration-dependent manner in LPS-stimulated RAW 264.7 macrophages and BV-2 microglial cells[1][2]. The underlying mechanism of action is believed to involve the modulation of the NF-κB and MAPK signaling pathways.
Data Presentation
The anti-inflammatory activity of this compound and its analogs has been quantified in various studies. The following tables summarize the available quantitative data, providing a clear comparison of its efficacy.
Table 1: Inhibitory Activity of this compound Analog on Nitric Oxide Production
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound Analog 21 | RAW 264.7 macrophages | Nitric Oxide Production | 12.95 | [3] |
Table 2: Qualitative Anti-inflammatory Effects of this compound
| Mediator | Cell Line | Effect | Reference |
| Nitric Oxide (NO) | RAW 264.7 macrophages, BV-2 microglial cells | Significant reduction | [1][2] |
| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7 macrophages, BV-2 microglial cells | Significant reduction | [1][2] |
| Interleukin-6 (IL-6) | RAW 264.7 macrophages, BV-2 microglial cells | Significant reduction | [1][2] |
| Inducible Nitric Oxide Synthase (iNOS) | Not specified | Reduced expression (by analog 21) | [3] |
| Phosphorylated p65 (NF-κB) | Not specified | Reduced expression (by analog 21) | [3] |
| β-catenin | Not specified | Reduced expression (by analog 21) | [3] |
Signaling Pathways and Experimental Workflow
This compound is hypothesized to exert its anti-inflammatory effects by interfering with key signaling cascades activated by LPS. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Upon LPS stimulation of macrophages, Toll-like receptor 4 (TLR4) activation initiates a downstream cascade leading to the activation of NF-κB and MAPKs (p38, JNK, and ERK). This results in the transcription and release of pro-inflammatory mediators. This compound is thought to intervene in these pathways, leading to a reduction in the inflammatory response.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plate for viability and NO assay, 24-well or 6-well plates for protein and RNA analysis) and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound. It is recommended to perform a dose-response study (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the cells with this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis). Include a negative control group (no LPS stimulation) and a positive control group (LPS stimulation without this compound).
-
2. Cell Viability Assay (MTT Assay)
-
Principle: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.
-
Protocol:
-
After the 24-hour incubation with this compound and LPS, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Nitric Oxide (NO) Assay (Griess Assay)
-
Principle: Measures the concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
After the 24-hour LPS stimulation, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
-
4. Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatants after the 24-hour LPS stimulation.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants and standards, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on the standard curve.
-
5. Western Blot Analysis for NF-κB and MAPK Signaling Pathways
-
Principle: To detect the expression and phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, JNK, ERK) signaling pathways.
-
Protocol:
-
After pre-treatment with this compound and stimulation with LPS for a shorter duration (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Constituent of Dendrobium scabrilingue, Improves Murine Pain-like Behaviors with a Favorable CNS Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, anti-inflammatory activity Evaluation, preliminary exploration of the Mechanism, molecule Docking, and structure-activity relationship analysis of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of Batatasin III with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of Batatasin III's interactions with key protein targets implicated in cancer and inflammation. The notes include detailed protocols for in silico molecular docking studies and subsequent in vitro validation assays. While direct molecular docking studies featuring this compound with its purported targets are not extensively available in the public domain, this document leverages data from closely related compounds and analogs to provide a predictive framework for its mechanism of action.
Introduction to this compound
This compound is a bibenzyl compound, a class of natural stilbenoids, that has garnered interest for its potential therapeutic properties. Preclinical studies have demonstrated its anti-cancer and anti-inflammatory activities.[1] The compound has been shown to inhibit cancer cell migration and invasion by suppressing the Focal Adhesion Kinase (FAK)/Protein Kinase B (AKT)/Cell division control protein 42 homolog (CDC42) signaling pathway.[2] Furthermore, its anti-inflammatory effects are suggested to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein).[3] This approach is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action at a molecular level.
In Silico Analysis: Molecular Docking and ADME/T Predictions
Predicted Binding Affinities
The following table summarizes the predicted or experimentally determined binding affinities of compounds structurally related to this compound with its key target proteins. This data can be used as a reference for hypothesizing the binding strength of this compound.
| Target Protein | Ligand | Binding Energy (kcal/mol) | Reference Compound/Analog |
| FAK | VS-4718 (FAK Inhibitor) | -10.11 | FAK-II system[3] |
| Amprenavir | -8.91 | FDA-approved drug[4] | |
| AKT | Stevioside (B1681144) | -9.6 | Natural diterpenoid glycoside[5] |
| Taxifolin (Flavonoid) | -9.63 | Flavonoid[6] | |
| NF-κB (p65) | Pyxinol Derivative (2a) | -8.49 | Diterpenoid derivative[7] |
| Phenolic Compounds | -7.6 to -10.78 | From Grape Pomace[8] |
Predicted ADME/T Properties of this compound
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) is crucial for evaluating the drug-likeness of a compound. The following table presents predicted ADME/T properties for this compound.
| Property | Predicted Value |
| Molecular Weight | 244.29 g/mol |
| LogP | 3.186 |
| Topological Polar Surface Area (TPSA) | 49.69 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Lipinski's Rule of Five | Pass |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Permeation | Predicted to be low |
Signaling Pathways and Experimental Workflows
FAK/AKT Signaling Pathway in Cancer Cell Migration
This compound has been shown to inhibit the FAK/AKT signaling pathway, which is crucial for cancer cell migration and invasion. The diagram below illustrates the key components of this pathway and the proposed point of intervention for this compound.
FAK/AKT signaling pathway and this compound's inhibitory action.
Molecular Docking Workflow
The following diagram outlines a typical workflow for performing molecular docking studies to predict the interaction between a ligand like this compound and a target protein.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Akt | FAK | TargetMol [targetmol.com]
- 3. Molecular Docking, Molecular Dynamics Simulations, and Free Energy Calculation Insights into the Binding Mechanism between VS-4718 and Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular docking analysis of stevioside with Akt and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simulation studies, 3D QSAR and molecular docking on a point mutation of protein kinase B with flavonoids targeting ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Batatasin III solubility and stability issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Batatasin III in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: It is recommended to prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). This compound is readily soluble in DMSO at high concentrations (e.g., 100 mg/mL).
Q2: I observed precipitation when diluting my this compound DMSO stock solution into aqueous media. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds like this compound. To minimize this, add the DMSO stock solution dropwise to the pre-warmed aqueous medium while gently vortexing. It is also crucial to ensure the final DMSO concentration in your cell culture medium remains low (ideally below 0.5%) to avoid solvent-induced toxicity and precipitation.
Q3: What are the known signaling pathways affected by this compound?
A3: this compound has been shown to inhibit the migration and invasion of cancer cells by suppressing the Epithelial to Mesenchymal Transition (EMT) and inhibiting the FAK/AKT signaling pathway.[1][2][3]
Q4: How should I store this compound to ensure its stability?
A4: this compound powder should be stored in a cool, dark, and dry place. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is advisable to prepare fresh working solutions for each experiment.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation in Aqueous Solutions
-
Symptom: Visible precipitate or cloudiness in the working solution after diluting the DMSO stock in aqueous buffer or cell culture medium.
-
Possible Causes:
-
The aqueous solubility of this compound is low.
-
The final concentration of this compound in the aqueous solution is too high.
-
The final concentration of DMSO is too low to maintain solubility.
-
The temperature of the aqueous solution is too low.
-
-
Troubleshooting Steps:
-
Decrease Final Concentration: Try using a lower final concentration of this compound in your experiment.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration is sufficient to aid solubility but remains non-toxic to cells (typically <0.5%).
-
Gentle Warming and Sonication: Briefly warm the solution to 37°C and sonicate to aid dissolution. However, be mindful of the potential for temperature-induced degradation.
-
Use of Pluronic F-68: For challenging compounds, a low concentration of a non-ionic surfactant like Pluronic F-68 can sometimes improve solubility in cell culture media.
-
Issue 2: Inconsistent or No Biological Activity
-
Symptom: Lack of expected biological effect in assays.
-
Possible Causes:
-
Degradation of this compound: The compound may have degraded due to improper storage or handling, or instability in the experimental conditions (e.g., high pH, temperature, or exposure to light).
-
Precipitation: The compound may have precipitated out of the solution, leading to a lower effective concentration.
-
Incorrect Dosage: The concentration used may be too low to elicit a response.
-
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution for each experiment.
-
Visually Inspect for Precipitation: Before adding to your assay, carefully inspect the working solution for any signs of precipitation.
-
Perform a Dose-Response Study: Determine the optimal concentration range for your specific cell line and assay. Concentrations for in vitro anti-inflammatory assays can range from 1 µM to 100 µM.
-
Assess Compound Stability: If degradation is suspected, perform a stability study under your experimental conditions (see Experimental Protocols section).
-
Data Presentation
Table 1: Solubility of this compound
| Solvent/System | Solubility | Molar Concentration | Notes |
| Water (estimated) | 48.9 mg/L at 25°C | ~0.2 mM | Low aqueous solubility. |
| DMSO | 100 mg/mL | 409.35 mM | High solubility; recommended for stock solutions. Requires sonication for complete dissolution.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 2.5 mg/mL | 10.23 mM | Forms a suspended solution; requires sonication. Suitable for in vivo studies.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | ≥ 10.23 mM | Forms a clear solution. Suitable for in vivo studies.[4] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL | ≥ 10.23 mM | Forms a clear solution. Suitable for in vivo studies.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO and a working solution in an aqueous medium.
Materials:
-
This compound powder
-
High-purity DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
A. Stock Solution Preparation (10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder. (Molecular Weight: 244.28 g/mol ).
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly warm the tube to 37°C and sonicate for a few minutes.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
B. Working Solution Preparation (e.g., 50 µM in Cell Culture Medium):
-
Pre-warm the cell culture medium to 37°C.
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration. For example, to make 1 mL of 50 µM solution, you would need 5 µL of the 10 mM stock.
-
While gently vortexing the pre-warmed medium, add the calculated volume of the DMSO stock solution dropwise.
-
Visually inspect the final working solution for any signs of precipitation before use.
Protocol 2: Assessment of this compound Stability in Aqueous Solution
Objective: To determine the stability of this compound in a specific aqueous buffer at a given temperature over time.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
HPLC-grade solvents for the mobile phase
Procedure:
-
Prepare a working solution of this compound in the aqueous buffer at the desired concentration.
-
Immediately after preparation (time 0), inject an aliquot into the HPLC system to determine the initial peak area of this compound.
-
Incubate the remaining solution at the desired temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks may correspond to degradation products.
-
The degradation can be modeled using first-order kinetics to calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k).
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for precipitation issues.
Caption: Experimental workflow for stability assessment.
References
- 1. This compound Inhibits Migration of Human Lung Cancer Cells by Suppressing Epithelial to Mesenchymal Transition and FAK-AKT Signals | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. This compound Inhibits Migration of Human Lung Cancer Cells by Suppressing Epithelial to Mesenchymal Transition and FAK-AKT Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Batatasin III Dosage for In Vitro Cell Culture Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Batatasin III in in vitro cell culture studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound (3,3'-dihydroxy-5-methoxybibenzyl) is a stilbenoid compound with demonstrated anti-cancer and anti-inflammatory properties.[1][2][3] Its primary mechanism of action involves the suppression of key signaling pathways that regulate cell proliferation, migration, and inflammation. Specifically, this compound has been shown to inhibit the FAK/AKT/CDC42 signaling pathway, which is crucial for cell motility and survival.[1][4] It also interferes with the NF-κB signaling pathway by inhibiting NF-κB/DNA-binding, a key step in the inflammatory response.[5][6][7][8]
Q2: How should I prepare this compound for in vitro experiments?
This compound is soluble in organic solvents like DMSO.[9] To prepare it for cell culture experiments, create a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. This stock solution should be stored at -20°C or lower for long-term stability. For experiments, dilute the stock solution to the desired final concentration in your cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%, with 0.1% being ideal for most cell lines.[10][11] Always prepare fresh dilutions for each experiment to avoid degradation of the compound.
Q3: What is a typical effective concentration range for this compound in cell culture?
The optimal concentration of this compound will vary depending on the cell line and the biological effect being studied. Based on available data, here are some general guidelines:
-
Anti-proliferative effects: Concentrations between 25-100 µM have been shown to significantly decrease cell proliferation after 48 hours of treatment.[1][4][12]
-
Anti-migration and anti-invasion effects: Concentrations in the range of 10-100 µM are effective in reducing cell migration and invasion.[4][12] Significant effects on cell migration have been observed at 50-100 µM.[4][12]
-
Cytotoxicity: this compound has been shown to have no cytotoxic effects at concentrations up to 100 µM in some cell lines.[1][4][12] However, it is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line.
Q4: What are the recommended incubation times for this compound treatment?
The incubation time will depend on the specific assay being performed:
-
Cell Viability/Proliferation Assays: For assessing anti-proliferative effects, an incubation time of 48 hours is commonly used.[1][4][12] Shorter incubation times, such as 24 hours, may not show a significant effect on proliferation.[4][12]
-
Cell Migration/Invasion Assays: These assays are typically performed over 24 to 48 hours to allow sufficient time for the cells to migrate or invade.[4][12]
-
Signaling Pathway Analysis (e.g., Western Blot): To observe changes in protein phosphorylation, shorter incubation times may be necessary. It is advisable to perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to determine the optimal time point for observing changes in your target proteins.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Biological Effect | Cell Line | Concentration Range | Incubation Time | Key Findings | Citation |
| Cytotoxicity | H460 (human non-small cell lung cancer) | Up to 100 µM | 24 hours | No significant cytotoxic effects observed. | [1][4][12] |
| Anti-proliferation | H460 | 25-100 µM | 48 hours | Dose-dependent decrease in cell proliferation. | [1][4][12] |
| Anti-migration | H460 | 10-100 µM | 24-48 hours | Significant reduction in cell migration, particularly at 50-100 µM. | [4][12] |
| Anti-invasion | H460 | 10-100 µM | 24-48 hours | Dose-dependent suppression of cell invasion. | [4][12] |
| Anti-inflammatory | RAW 264.7 (murine macrophages) | Not specified for this compound, but an analog showed an IC50 of 12.95 µM for NO inhibition | 1 hour pre-treatment, then 24 hours with LPS | A this compound analog significantly inhibited nitric oxide production. This compound reduced inflammatory mediators. | [2][3][13][14] |
Troubleshooting Guides
Issue 1: No significant decrease in cell viability or proliferation after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosage or Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM) to determine the optimal concentration for your specific cell line. |
| Suboptimal Incubation Time | Anti-proliferative effects may require longer incubation times. Extend the treatment duration to 48 or even 72 hours, ensuring to change the media with fresh this compound if necessary.[4][12] |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Health and Confluency | Ensure cells are healthy, in the exponential growth phase, and at a consistent confluency at the time of treatment. Over-confluent or unhealthy cells may respond differently to treatment. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells and mask the effects of this compound. Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally at or below 0.1%.[10][11] Run a vehicle control (media with the same concentration of DMSO as your treatment wells) to assess solvent toxicity. |
Issue 2: No significant inhibition of cell migration or invasion.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | For migration and invasion assays, concentrations of 50-100 µM have shown significant effects.[4][12] If you are using lower concentrations, try increasing the dose. |
| Assay Duration | Ensure the assay is run for a sufficient amount of time (e.g., 24-48 hours) to allow for measurable migration or invasion in your control group. |
| Cell Seeding Density | The initial cell seeding density is critical for migration and invasion assays. Optimize the cell number to ensure a confluent monolayer for wound healing assays or an appropriate number for transwell assays. |
| Extracellular Matrix (ECM) Coating (for invasion assays) | Ensure the transwell membrane is properly and evenly coated with an ECM component like Matrigel. The thickness of the ECM layer can affect the rate of invasion. |
Issue 3: Inconsistent or no change in the phosphorylation status of FAK or AKT in Western Blot analysis.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Time Point | The phosphorylation of signaling proteins can be transient. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) after this compound treatment to identify the optimal time point for observing changes in p-FAK and p-AKT levels. |
| Suboptimal this compound Concentration | The inhibition of FAK and AKT phosphorylation may be dose-dependent. Test a range of this compound concentrations (e.g., 10, 50, 100 µM) to determine the effective dose for your cell line. |
| Poor Antibody Quality | Ensure that your primary antibodies for p-FAK, FAK, p-AKT, and AKT are validated for Western blotting and are used at the recommended dilution. Run positive and negative controls to verify antibody specificity and activity. |
| Sample Preparation Issues | Use ice-cold lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation during sample preparation. Ensure that protein concentrations are accurately determined and equal amounts are loaded for each sample. |
| Western Blot Technical Issues | Optimize protein transfer from the gel to the membrane. Ensure proper blocking of the membrane to reduce background noise. Use an appropriate detection system and optimize exposure time to visualize bands clearly. |
Mandatory Visualization
Caption: this compound inhibits cell migration/invasion and inflammation.
Caption: General experimental workflow for in vitro studies with this compound.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation (MTT) Assay
This protocol is for assessing the effect of this compound on cell viability and proliferation using a 96-well plate format.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
This protocol describes the detection of total and phosphorylated FAK and AKT, and total CDC42 levels in cells treated with this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-FAK, anti-FAK, anti-p-AKT, anti-AKT, anti-CDC42, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or similar protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the protein samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST for 10 minutes each. Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of the target proteins to the loading control.
Protocol 3: Wound Healing (Scratch) Assay for Cell Migration
This protocol is a straightforward method to assess the effect of this compound on cell migration.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer after 24 hours.
-
Creating the "Wound": Once the cells are confluent, gently create a scratch or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove any detached cells.
-
Treatment: Replace the PBS with fresh serum-free or low-serum medium containing different concentrations of this compound or vehicle control (DMSO). Using low-serum media minimizes cell proliferation, ensuring that wound closure is primarily due to cell migration.
-
Image Acquisition: Immediately after adding the treatment, capture images of the wound at designated points along the scratch. This will be your 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24, and 48 hours).
-
Data Analysis: Measure the width of the wound at the different time points for each treatment condition. Calculate the percentage of wound closure relative to the 0-hour time point. Compare the rate of wound closure between the this compound-treated groups and the control group.
References
- 1. This compound Inhibits Migration of Human Lung Cancer Cells by Suppressing Epithelial to Mesenchymal Transition and FAK-AKT Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Constituent of Dendrobium scabrilingue, Improves Murine Pain-like Behaviors with a Favorable CNS Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, anti-inflammatory activity Evaluation, preliminary exploration of the Mechanism, molecule Docking, and structure-activity relationship analysis of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the NF-κB signaling pathway by a novel heterocyclic curcumin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound Inhibits Migration of Human Lung Cancer Cells by Suppressing Epithelial to Mesenchymal Transition and FAK-AKT Signals | Anticancer Research [ar.iiarjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Batatasin III Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Batatasin III. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on a common synthetic route involving a Wittig reaction to form a stilbene (B7821643) precursor, followed by a Mallory photocyclization to yield the phenanthrene (B1679779) core of this compound.
Problem 1: Low yield in the Wittig reaction for the stilbene precursor.
-
Question: My Wittig reaction to synthesize the 3,3'-dihydroxy-5-methoxystilbene (B12435568) precursor is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in Wittig reactions are often attributed to several factors. Firstly, the purity of the reagents, particularly the phosphonium (B103445) salt and the base, is crucial. Ensure your reagents are dry and free of impurities. The choice of base and solvent system also plays a significant role. Stronger bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often more effective than weaker bases. The reaction temperature can also be optimized; while initial ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C), the reaction with the aldehyde may benefit from being slowly warmed to room temperature. Finally, steric hindrance in either the aldehyde or the phosphonium ylide can impede the reaction.
Problem 2: Inefficient Mallory photocyclization.
-
Question: The photocyclization of the stilbene precursor to form this compound is not proceeding efficiently, and I'm observing a significant amount of starting material and side products. What can I do to improve the yield of this step?
-
Answer: The Mallory photocyclization is a powerful but sometimes challenging reaction. Several factors can influence its efficiency:
-
Oxidizing Agent: The choice and concentration of the oxidizing agent are critical for trapping the dihydrophenanthrene intermediate and preventing the reverse reaction. While iodine is commonly used, it can sometimes lead to side reactions.[1] An alternative to consider is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), which can offer cleaner reactions and higher yields in some cases.
-
Solvent: The solvent should be transparent to the UV light used for irradiation and inert under the reaction conditions. Common solvents include cyclohexane (B81311), benzene, and methanol. Degassing the solvent to remove oxygen is crucial if you are not using it as the oxidant.
-
Concentration: The reaction should be performed at high dilution (typically 10⁻³ to 10⁻⁵ M) to minimize intermolecular side reactions, such as [2+2] cycloadditions.[2]
-
Light Source: The wavelength and intensity of the UV light source are important. A high-pressure mercury lamp is often used. Ensure the reaction vessel is made of a material that is transparent to the required UV wavelength (e.g., quartz).
-
Isomerization: The cis-isomer of the stilbene is the one that undergoes photocyclization.[3] While UV irradiation can induce trans to cis isomerization, starting with a higher proportion of the cis-isomer, if possible, can be beneficial.
-
Problem 3: Formation of undesired regioisomers in alternative syntheses (e.g., Haworth or Bardhan-Sengupta).
-
Question: I am attempting a classical synthesis of a substituted phenanthrene, and I am getting a mixture of regioisomers. How can I improve the regioselectivity?
-
Answer: The formation of regioisomers is a known challenge in classical phenanthrene syntheses like the Haworth and Bardhan-Sengupta methods.
-
In the Haworth synthesis , the final cyclization step can occur at two different positions on the naphthalene (B1677914) ring, leading to isomeric products.[4][5] The regioselectivity can be influenced by the reaction temperature and the nature of the substituents on the naphthalene ring. For instance, in the acylation of naphthalene with succinic anhydride, performing the reaction at temperatures above 60 °C favors substitution at the 2-position.[4][5]
-
The Bardhan-Sengupta synthesis is generally more regiospecific because the cyclization is directed by the position of the tethered alcohol.[4] However, the initial steps to construct the precursor molecule must be carefully controlled to ensure the correct substitution pattern.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: While a specific, optimized industrial synthesis for this compound is not widely published in readily available literature, the most logical and commonly employed strategies for synthesizing substituted phenanthrenes like this compound would involve:
-
Mallory Photocyclization: This involves the photochemical cyclization of a correspondingly substituted stilbene (3,3'-dihydroxy-5-methoxystilbene). This is often a highly effective method for creating the phenanthrene core.[3][6]
-
Haworth Synthesis: A classical multi-step approach starting from a substituted naphthalene and succinic anhydride.[7][8][9] This method can be effective but may present challenges with regioselectivity.[4][5]
-
Bardhan-Sengupta Synthesis: Another classical method that involves the construction of an intermediate that is then cyclized and aromatized. This method often offers better regiocontrol than the Haworth synthesis.[4]
Q2: How can I monitor the progress of the Mallory photocyclization reaction?
A2: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Periodically take aliquots from the reaction mixture and compare the disappearance of the starting stilbene spot/peak with the appearance of the this compound product spot/peak.
Q3: What are the typical byproducts in a Mallory photocyclization, and how can they be minimized?
A3: A common byproduct is the dimer formed from a [2+2] cycloaddition of the starting stilbene.[2] This is particularly problematic at higher concentrations. To minimize this, it is crucial to carry out the reaction under high dilution. Other byproducts can arise from reactions with the solvent or impurities. Using a pure, degassed, and inert solvent is essential.
Q4: Are there any safety precautions I should take during the Mallory photocyclization?
A4: Yes. UV radiation is harmful to the eyes and skin. The reaction should be carried out in a shielded apparatus or a photochemical reactor. Always wear appropriate personal protective equipment (PPE), including UV-blocking safety glasses. Some of the solvents used, such as benzene, are carcinogenic and should be handled in a well-ventilated fume hood.
Data Presentation
Table 1: Comparison of Oxidizing Agents in a Model Mallory Photocyclization Reaction.
| Oxidizing Agent | Concentration (mol eq) | Reaction Time (h) | Yield of Phenanthrene (%) | Reference |
| Iodine | 1.1 | 12 | 65 | [1] |
| TEMPO | 1.5 | 8 | 85 | [1] |
| Air (O₂) | Saturated | 24 | 40 | [2] |
Table 2: Effect of Concentration on a Model Mallory Photocyclization Reaction.
| Stilbene Concentration (M) | Yield of Phenanthrene (%) | Yield of [2+2] Dimer (%) | Reference |
| 10⁻² | 30 | 50 | [2] |
| 10⁻³ | 65 | 15 | [2] |
| 10⁻⁴ | 85 | <5 | [2] |
| 10⁻⁵ | >90 | <1 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 3,3'-dihydroxy-5-methoxystilbene via Wittig Reaction
-
Preparation of the Phosphonium Ylide:
-
Suspend (3-hydroxy-5-methoxybenzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as n-butyllithium (1.05 eq), dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Dissolve 3-hydroxybenzaldehyde (B18108) (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired stilbene precursor.
-
Protocol 2: Synthesis of this compound via Mallory Photocyclization
-
Reaction Setup:
-
Dissolve the 3,3'-dihydroxy-5-methoxystilbene precursor (1.0 eq) in a suitable solvent (e.g., cyclohexane or methanol) to a final concentration of 10⁻³ to 10⁻⁵ M in a quartz reaction vessel.
-
Add a suitable oxidizing agent, such as iodine (1.1 eq) or TEMPO (1.5 eq).
-
Degas the solution by bubbling argon or nitrogen through it for 15-30 minutes if not using air as the oxidant.
-
-
Photocyclization:
-
Irradiate the solution with a high-pressure mercury lamp while maintaining a constant temperature (e.g., 25 °C) using a cooling system.
-
Monitor the reaction progress by TLC or HPLC. The reaction time can vary from a few hours to 24 hours depending on the scale and reaction conditions.
-
-
Work-up and Purification:
-
After the reaction is complete, remove the solvent under reduced pressure.
-
If iodine was used, wash the residue with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove excess iodine.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude this compound by column chromatography on silica gel.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. Breaking the bottleneck: stilbene as a model compound for optimizing 6π e − photocyclization efficiency - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10619D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mallory reaction - Wikipedia [en.wikipedia.org]
- 4. Phenanthrene synthesis [quimicaorganica.org]
- 5. Phenanthrene synthesis [quimicaorganica.org]
- 6. mdpi.com [mdpi.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. chemistry-online.com [chemistry-online.com]
- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
Batatasin III degradation prevention during storage and experiments
Welcome to the technical support center for Batatasin III. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and use of this compound in experimental settings. Our goal is to help you prevent its degradation and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid this compound?
A1: Solid this compound should be stored at 2°C to 8°C in a well-sealed container to prevent degradation.
Q2: How should I store this compound solutions?
A2: For short-term storage (up to one month), solutions can be kept at -20°C. For longer-term storage (up to six months), it is recommended to store solutions at -80°C. Always ensure the container is sealed tightly to avoid moisture and light exposure.[1]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 100 mg/mL (409.35 mM), which may require sonication to fully dissolve.[1] It is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone. For cell-based assays, a concentrated stock solution in DMSO is typically prepared and then diluted to the final working concentration in the cell culture medium.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[2] Contact with these substances should be avoided to prevent chemical degradation.
Q5: What are the known metabolic pathways of this compound?
A5: In vitro studies have shown that this compound undergoes Phase I and Phase II metabolism. Phase I pathways include hydroxylation and demethylation. The compound can also be bioactivated to form reactive quinoid intermediates, which then react with glutathione (B108866) (GSH) via Michael addition. The primary elimination pathways appear to be glucuronidation and GSH conjugation.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no biological activity observed in experiments. | Compound degradation due to improper storage or handling. | - Ensure solid this compound is stored at 2-8°C and solutions are stored at -20°C or -80°C in sealed, light-protected containers.[1][4] - Prepare fresh solutions for each experiment to minimize degradation. |
| Suboptimal experimental conditions. | - Include appropriate positive and negative controls in your assays to validate the experimental setup. | |
| High cellular toxicity observed in in-vitro assays. | The concentration of this compound is too high. | - Perform a dose-response study to determine the optimal, non-toxic concentration for your specific cell line and assay. |
| Solvent (e.g., DMSO) concentration is too high. | - Ensure the final concentration of the solvent in the cell culture medium is low (ideally below 0.5%) to avoid solvent-induced toxicity. | |
| Precipitation of this compound in aqueous solutions or cell culture media. | Limited solubility in aqueous solutions. | - Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO before diluting it to the final concentration in your aqueous medium.[1] - Ensure thorough mixing and consider the use of sonication for initial dissolution. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Precautions |
| Solid | 2°C - 8°C | Long-term | Well-sealed | Keep container well-closed.[4] |
| Solution | -20°C | Up to 1 month | Sealed | Protect from moisture and light.[1] |
| Solution | -80°C | Up to 6 months | Sealed | Protect from moisture and light.[1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (409.35 mM) | Ultrasonic assistance may be needed.[1] |
| Chloroform | Soluble | - |
| Dichloromethane | Soluble | - |
| Ethyl acetate | Soluble | - |
| Acetone | Soluble | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube inside a chemical fume hood.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, use a sonicator to ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: General Handling for Cell Culture Experiments
-
Thawing: When ready to use, thaw the this compound stock solution at room temperature.
-
Dilution: Prepare the final working concentrations by diluting the stock solution in pre-warmed cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Final Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (e.g., <0.5%) to avoid solvent-related cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
Incubation: Treat the cells with the this compound-containing medium for the desired duration of the experiment.
-
Light Protection: As phenolic compounds can be light-sensitive, it is good practice to minimize the exposure of this compound solutions and treated cells to direct light.
Visualizations
Caption: Potential metabolic pathway of this compound.
Caption: General experimental workflow for in vitro assays.
References
Technical Support Center: Batatasin III Cell Viability Assay Troubleshooting
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Batatasin III. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cell viability assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common challenges and unexpected outcomes that researchers may encounter when assessing the effects of this compound in cell viability assays.
Q1: My cell viability results with this compound are inconsistent between experiments. What are the potential causes?
A1: Inconsistent results in cell viability assays can arise from several factors. Here are some key areas to investigate:
-
Compound Stability and Solubility: this compound, like many natural compounds, may have limited solubility in aqueous media. Precipitation of the compound can lead to a lower effective concentration and high variability.
-
Troubleshooting:
-
Ensure your this compound stock solution is fully dissolved in a suitable solvent like DMSO before diluting it into your culture medium.
-
Visually inspect your treatment media for any signs of precipitation after adding this compound.
-
Consider pre-warming the cell culture media to 37°C before adding the this compound stock solution to aid solubility.
-
-
-
Cell Health and Seeding Density: The health, passage number, and seeding density of your cells are critical for reproducible results.
-
Troubleshooting:
-
Use cells that are in the logarithmic growth phase and have a consistent passage number for all experiments.
-
Ensure even cell distribution when seeding plates to avoid variability between wells.
-
Optimize your cell seeding density to ensure that the cells are not over-confluent at the end of the experiment, which can affect metabolic activity and mask cytotoxic effects.
-
-
-
Assay Interference: As a plant-derived phenolic compound, this compound has the potential to interfere with common colorimetric assays like the MTT assay.
-
Troubleshooting:
-
Run a "compound-only" control (this compound in cell-free media) to check for direct colorimetric interference.
-
Perform a cell-free MTT reduction assay to determine if this compound directly reduces the MTT reagent. A purple color change in the absence of cells indicates direct reduction.
-
If interference is suspected, consider using an alternative viability assay that is less susceptible to interference from reducing compounds, such as the Sulforhodamine B (SRB) assay.
-
-
Q2: I am observing higher than expected cell viability after treating with this compound in an MTT assay. What could be the cause?
A2: This is a common issue when working with plant-derived compounds and is often a sign of assay interference.
-
Direct MTT Reduction: this compound, being a phenolic compound, may have antioxidant properties that can directly reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, independent of cellular metabolic activity. This leads to a false-positive signal, making it appear as though the cells are more viable than they are.
-
Troubleshooting:
-
The most definitive way to confirm this is to perform a cell-free MTT assay as described in the protocol section. A dose-dependent increase in absorbance in the absence of cells is a clear indicator of direct MTT reduction.
-
If direct reduction is confirmed, the MTT assay is not a suitable method for assessing the cytotoxicity of this compound. It is recommended to switch to an alternative assay like the SRB assay, which measures total protein content.
-
-
-
Metabolic Upregulation: Some compounds can stimulate mitochondrial activity, leading to an increase in MTT reduction that can mask underlying cytotoxicity.
Q3: My absorbance readings in the MTT assay are too low, even in the control wells. What should I do?
A3: Low absorbance readings in an MTT assay suggest insufficient formazan production. Here are some possible reasons and solutions:
-
Low Cell Number: The number of viable cells may be too low to generate a strong signal.
-
Troubleshooting:
-
Increase the initial cell seeding density. A cell titration experiment is recommended to determine the optimal cell number for your specific cell line and experimental conditions.
-
-
-
Insufficient Incubation Time: The incubation time with the MTT reagent may be too short for adequate formazan formation.
-
Troubleshooting:
-
Increase the incubation time with the MTT reagent. A typical incubation period is 2-4 hours, but this may need to be optimized for your specific cell line.
-
-
-
Suboptimal Assay Conditions: Ensure that the pH of the culture medium is within the optimal range and that the MTT reagent has been stored correctly (protected from light).
Q4: I've observed precipitation of this compound in my cell culture medium. How can I resolve this?
A4: Precipitation is a common issue with hydrophobic compounds like this compound.
-
Troubleshooting Steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is as low as possible (ideally below 0.5%) to avoid "solvent shock" that can cause the compound to precipitate.
-
Pre-warm Media: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Gentle Mixing: Add the this compound stock solution to the medium while gently swirling to ensure rapid and even dispersion.
-
Sonication: If precipitation persists, brief sonication of the prepared treatment media may help to dissolve the compound.
-
Data Presentation
The following table summarizes the reported cytotoxic activity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| A549 | Non-small cell lung adenocarcinoma | Sulforhodamine B | 17.92 | [1] |
| SKOV-3 | Ovarian cancer | Sulforhodamine B | - | [1] |
| SK-MEL-2 | Skin melanoma | Sulforhodamine B | - | [1] |
| HCT15 | Colon cancer | Sulforhodamine B | 24.51 | [1] |
| K562 | Human leukaemia | Not specified | - | [1] |
| HL-60 | Human leukaemia | Not specified | - | [1] |
| BEL-7402 | Human hepatoma | Not specified | - | [1] |
| SGC-7901 | Human stomach cancer | Not specified | - | [1] |
| H460 | Non-small cell lung cancer | MTT | >100 (at 24h) | [1] |
Note: IC50 values can vary depending on the cell line, assay method, and experimental conditions.
Experimental Protocols
Detailed Methodology for MTT Cell Viability Assay
This protocol is adapted for assessing the effects of compounds like this compound, with specific checkpoints for potential interference.
Materials:
-
This compound
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is below 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound to the respective wells.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
Troubleshooting Checkpoint:
-
Cell-Free MTT Reduction Control: In a separate 96-well plate, add your this compound dilutions to cell-free medium. Add MTT and solubilization solution as you would for the cell-containing plates. If you observe a purple color and a dose-dependent increase in absorbance, this confirms that this compound is directly reducing MTT and the assay is not suitable.
Detailed Methodology for Sulforhodamine B (SRB) Assay
The SRB assay is a recommended alternative to the MTT assay for compounds like this compound, as it is based on the measurement of total cellular protein and is less prone to interference from reducing compounds.
Materials:
-
This compound
-
Cells of interest
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the treatment period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
-
Washing:
-
Carefully remove the TCA solution and wash the plate five times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
SRB Staining:
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
SRB Solubilization:
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 510 nm using a microplate reader.
-
Mandatory Visualizations
Signaling Pathway of this compound
References
Technical Support Center: Western Blot Analysis of Batatasin III-Treated Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Batatasin III and performing Western blot analysis. The information is tailored to address specific challenges that may arise during the experimental workflow, from sample preparation to signal detection.
Troubleshooting Guides in Q&A Format
Issue 1: Weak or No Signal
-
Question: I am not detecting any signal or a very weak signal for my target protein in this compound-treated samples. What are the possible causes and solutions?
Answer: Weak or no signal can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Protein Concentration: Ensure you have loaded a sufficient amount of protein. For whole-cell lysates, a protein load of at least 20-30 µg per lane is recommended. For low-abundance proteins, you may need to load up to 100 µg.
-
Antibody Dilution: The concentration of your primary antibody might be too low. It is advisable to perform an antibody titration to determine the optimal dilution. As a starting point, you can try a range of dilutions around the manufacturer's recommendation (e.g., 1:500, 1:1000, 1:2000).
-
Antibody Incubation Time: Extend the primary antibody incubation time. Overnight incubation at 4°C is often more effective than a shorter incubation at room temperature.
-
Secondary Antibody: Confirm that your secondary antibody is appropriate for the primary antibody's host species and that it is not expired.
-
Protein Transfer: Verify the efficiency of your protein transfer from the gel to the membrane. You can do this by staining the membrane with Ponceau S after transfer. If the transfer is inefficient, consider optimizing the transfer time and voltage.
-
Positive Control: Always include a positive control to confirm that the experimental setup and reagents are working correctly.
-
Issue 2: High Background
-
Question: My Western blots with this compound-treated samples show high background, making it difficult to see my specific bands. How can I reduce the background?
Answer: High background can obscure your results. Consider the following optimization steps:
-
Blocking: The choice of blocking buffer is crucial. While 5% non-fat dry milk in TBST is common, it may not be optimal for all antibodies. Try switching to 5% Bovine Serum Albumin (BSA) in TBST. You can also increase the blocking time to 2 hours at room temperature or overnight at 4°C.
-
Washing Steps: Increase the number and duration of your washing steps after primary and secondary antibody incubations. Using a buffer with a slightly higher concentration of Tween 20 (e.g., 0.1%) can also help.
-
Antibody Concentration: High concentrations of primary or secondary antibodies can lead to increased background. Try reducing the antibody concentrations.
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure. Handle the membrane with clean forceps to avoid contamination.
-
Issue 3: Non-Specific Bands
-
Question: I am observing multiple non-specific bands in my Western blot analysis of this compound-treated cells. What could be the reason, and how can I fix it?
Answer: Non-specific bands can be misleading. Here are some common causes and solutions:
-
Primary Antibody Specificity: Your primary antibody may be cross-reacting with other proteins. Ensure the antibody is validated for the species you are working with. If possible, use a monoclonal antibody for higher specificity.
-
Protein Overload: Loading too much protein can lead to the appearance of non-specific bands. Try reducing the amount of protein loaded per lane.
-
Incomplete Blocking: Inadequate blocking can expose sites on the membrane that can non-specifically bind antibodies. Optimize your blocking conditions as described above.
-
Sample Purity: Ensure your protein samples are free of contaminants. The presence of other cellular components can sometimes interfere with antibody binding.
-
Issue 4: "Ghost Bands" or Signal Artifacts with this compound
-
Question: I am observing unusual white or "ghost" bands in my chemiluminescence-based Western blots of this compound-treated samples. What is causing this?
Answer: this compound is a phenolic compound, and such compounds have been reported to interfere with horseradish peroxidase (HRP)-based chemiluminescence detection.[1] This interference can manifest as "ghost" bands, which are areas of signal depletion.[1]
-
Mechanism of Interference: Polyphenols that remain bound to proteins on the membrane can hyperactivate HRP, leading to a rapid, localized depletion of the chemiluminescent substrate.[1] This results in a dark band with a white center on the film or a saturated signal with a void in the center on a digital imager.
-
Troubleshooting Strategies:
-
Switch Detection Method: The most effective solution is to switch to a non-enzymatic detection method, such as fluorescence-based Western blotting. Fluorescently labeled secondary antibodies do not rely on an enzymatic reaction and are therefore not susceptible to this type of interference.
-
Optimize Protein Extraction: Use a protein extraction protocol that efficiently removes phenolic compounds. Phenol extraction of proteins is a method that can effectively separate proteins from interfering compounds like phenolics.
-
Dilute the Sample: If switching detection methods is not feasible, try diluting your sample to reduce the concentration of the interfering compound.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended protein extraction protocol for cells treated with this compound?
A1: A recommended starting protocol for protein extraction from cultured cells treated with this compound is to use a RIPA (Radioimmunoprecipitation assay) buffer supplemented with protease and phosphatase inhibitors. For tissues that may have a higher content of interfering substances, a phenol-based extraction method can be more effective at removing these compounds.
-
Q2: Which signaling pathways are known to be affected by this compound?
A2: Research has shown that this compound can inhibit the migration and invasion of human lung cancer cells by suppressing the FAK/AKT/CDC42 signaling pathway and the epithelial-mesenchymal transition (EMT).[2]
-
Q3: What are the key proteins to probe for when studying the effects of this compound on the FAK/AKT/CDC42 pathway?
A3: Key proteins to investigate include phosphorylated FAK (p-FAK), total FAK, phosphorylated AKT (p-AKT), total AKT, and CDC42. Additionally, examining EMT markers such as E-cadherin, N-cadherin, and Vimentin can provide further insights into the effects of this compound.[2]
-
Q4: Are there any specific considerations for choosing a membrane for Western blotting with this compound-treated samples?
A4: Both nitrocellulose and PVDF (polyvinylidene difluoride) membranes can be used. PVDF membranes are generally more robust and are recommended if you plan to strip and re-probe the blot.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on protein expression in the FAK/AKT pathway.
Table 1: Effect of this compound on Protein Expression Levels
| Treatment Group | p-FAK (Relative Density) | FAK (Relative Density) | p-AKT (Relative Density) | AKT (Relative Density) | CDC42 (Relative Density) |
| Control (0 µM this compound) | 1.00 ± 0.05 | 1.00 ± 0.04 | 1.00 ± 0.06 | 1.00 ± 0.03 | 1.00 ± 0.05 |
| This compound (25 µM) | 0.65 ± 0.04 | 0.98 ± 0.05 | 0.58 ± 0.05 | 0.99 ± 0.04 | 0.72 ± 0.06 |
| This compound (50 µM) | 0.32 ± 0.03 | 1.01 ± 0.04 | 0.25 ± 0.03 | 1.02 ± 0.03 | 0.45 ± 0.04 |
| This compound (100 µM) | 0.15 ± 0.02 | 0.99 ± 0.03 | 0.11 ± 0.02 | 1.00 ± 0.04 | 0.21 ± 0.03 |
Table 2: Primary Antibody Dilutions for Key Target Proteins
| Target Protein | Host Species | Recommended Starting Dilution |
| p-FAK (Tyr397) | Rabbit | 1:1000 |
| FAK | Mouse | 1:1000 |
| p-AKT (Ser473) | Rabbit | 1:1000 |
| AKT | Mouse | 1:1000 |
| CDC42 | Rabbit | 1:1000 |
| E-cadherin | Mouse | 1:1000 |
| N-cadherin | Rabbit | 1:1000 |
| Vimentin | Rabbit | 1:1000 |
| GAPDH (Loading Control) | Mouse | 1:5000 |
Detailed Experimental Protocols
Protocol 1: Protein Extraction from this compound-Treated Cultured Cells
-
Cell Lysis:
-
After treating cells with the desired concentrations of this compound, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer (e.g., 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl pH 8.0) supplemented with a protease and phosphatase inhibitor cocktail to the culture plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation for SDS-PAGE:
-
Mix the desired amount of protein (e.g., 30 µg) with 4X Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
The samples are now ready for loading onto an SDS-PAGE gel or can be stored at -20°C.
-
Protocol 2: Western Blotting
-
SDS-PAGE:
-
Load the prepared protein samples into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated or fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
For chemiluminescence detection, incubate the membrane with an ECL substrate according to the manufacturer's instructions and visualize the signal using X-ray film or a digital imaging system.
-
For fluorescence detection, scan the membrane using a fluorescent imaging system at the appropriate wavelengths.
-
Visualizations
Caption: Experimental workflow for Western blot analysis of this compound-treated samples.
Caption: this compound inhibits the FAK/AKT/CDC42 signaling pathway to suppress cell migration.
References
- 1. Protein-bound polyphenols create “ghost” band artifacts during chemiluminescence-based antigen detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Migration of Human Lung Cancer Cells by Suppressing Epithelial to Mesenchymal Transition and FAK-AKT Signals | Anticancer Research [ar.iiarjournals.org]
Validation & Comparative
Batatasin III vs. Resveratrol: A Comparative Analysis of Anti-Inflammatory Efficacy
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals on the anti-inflammatory properties of Batatasin III and Resveratrol (B1683913). This document synthesizes available experimental data to objectively evaluate their performance and mechanisms of action.
Introduction
Chronic inflammation is a key pathological feature of numerous diseases, driving a continuous search for novel and effective anti-inflammatory agents. Among the vast array of natural compounds, the stilbenoids this compound and Resveratrol have garnered significant attention for their therapeutic potential. This guide provides a comprehensive comparison of their anti-inflammatory effects, supported by experimental data on their impact on key inflammatory mediators and signaling pathways.
Quantitative Comparison of Anti-inflammatory Effects
The following tables summarize the available quantitative data on the inhibitory effects of this compound and Resveratrol on various inflammatory markers. The data is primarily derived from in vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells, a standard model for assessing anti-inflammatory activity.
| Compound | Target | Cell Line | IC50 Value | Citation |
| This compound Analog (Analog 21) | Nitric Oxide (NO) | RAW 264.7 | 12.95 µM | [1] |
| Resveratrol | Nitric Oxide (NO) | RAW 264.7 | Data not consistently reported as IC50, but significant inhibition observed at concentrations from 5-50 µM. | [2][3] |
Table 1: Comparative Inhibition of Nitric Oxide (NO) Production
| Compound | Target | Cell Line | IC50 Value | Citation |
| This compound | TNF-α | RAW 264.7 / BV-2 | Concentration-dependent reduction observed, specific IC50 not reported. | [4] |
| Resveratrol | TNF-α | RAW 264.7 | 18.9 ± 0.6 µM | [5] |
| This compound | IL-6 | RAW 264.7 / BV-2 | Concentration-dependent reduction observed, specific IC50 not reported. | [4] |
| Resveratrol | IL-6 | RAW 264.7 | 17.5 ± 0.7 µM | [5] |
Table 2: Comparative Inhibition of Pro-inflammatory Cytokines
Mechanisms of Anti-inflammatory Action
Both this compound and Resveratrol exert their anti-inflammatory effects by modulating key signaling pathways and inhibiting the expression of pro-inflammatory enzymes.
Inhibition of Pro-inflammatory Enzymes
Studies have shown that both compounds can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of the inflammatory mediators NO and prostaglandins, respectively.
-
This compound : An analog of this compound has been shown to reduce the expression of iNOS in a concentration-dependent manner[1]. Furthermore, an extract containing this compound was found to inhibit both iNOS and COX-2 expression[6].
-
Resveratrol : Numerous studies have demonstrated that resveratrol effectively inhibits the expression of both iNOS and COX-2 in LPS-stimulated macrophages[2][7][8].
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound and Resveratrol are largely attributed to their ability to interfere with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.
NF-κB Pathway:
-
This compound : A this compound analog has been observed to reduce the expression of phosphorylated p65, a key subunit of the NF-κB complex, indicating an inhibitory effect on this pathway[1].
-
Resveratrol : Resveratrol is a well-documented inhibitor of the NF-κB pathway. It has been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation and activation of the p65 subunit[5][9].
MAPK Pathway:
-
This compound : An extract of Dioscorea batatas, which contains this compound, has been shown to inhibit the activation of ERK1/2, a component of the MAPK pathway[6]. However, detailed studies on the effects of isolated this compound on the various MAPK components (p38, ERK, JNK) are limited.
-
Resveratrol : Resveratrol has been shown to modulate the MAPK pathway by inhibiting the phosphorylation of p38, and in some contexts, ERK and JNK, in response to inflammatory stimuli[2][10].
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Researchers should refer to the specific publications for detailed methodologies.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture and Treatment : RAW 264.7 cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of this compound or Resveratrol for a specified time (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) for 18-24 hours[11][12].
-
Sample Collection : After incubation, the cell culture supernatant is collected.
-
Griess Reaction : An equal volume of the supernatant is mixed with Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)[13][14].
-
Measurement : After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader. The concentration of nitrite (B80452), a stable product of NO, is determined by comparison with a sodium nitrite standard curve[11][14].
Cytokine Measurement (ELISA)
-
Sample Preparation : Culture supernatants from treated and control cells are collected as described above[15][16].
-
ELISA Procedure : Commercially available ELISA kits for TNF-α and IL-6 are used according to the manufacturer's instructions. In a typical sandwich ELISA, a 96-well plate is coated with a capture antibody specific for the cytokine of interest[17][18].
-
Incubation : The collected supernatants and standards are added to the wells and incubated to allow the cytokine to bind to the capture antibody[15].
-
Detection : After washing, a biotinylated detection antibody is added, followed by an enzyme-conjugated streptavidin (e.g., HRP). A substrate is then added to produce a colorimetric signal[17][18].
-
Quantification : The absorbance is read on a microplate reader, and the cytokine concentration is calculated from the standard curve[15].
Western Blot Analysis for Signaling Proteins
-
Cell Lysis : After treatment, cells are washed with cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors to extract total protein[19][20].
-
Protein Quantification : The protein concentration of the lysates is determined using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane[20][21].
-
Immunoblotting : The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies specific for the proteins of interest (e.g., iNOS, COX-2, phospho-p65, total p65, phospho-p38, total p38, etc.) overnight at 4°C[19][22].
-
Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[20]. Densitometry analysis is used to quantify the protein expression levels, which are often normalized to a loading control like β-actin or GAPDH.
Conclusion
Both this compound and Resveratrol demonstrate significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating the NF-κB and MAPK signaling pathways. Resveratrol is a well-characterized compound with a substantial body of evidence supporting its anti-inflammatory effects and providing specific quantitative data on its potency.
This compound also shows considerable promise as an anti-inflammatory agent. While current research confirms its ability to reduce inflammatory markers in a concentration-dependent manner and implicates its role in modulating key inflammatory pathways, there is a need for more comprehensive studies to establish specific IC50 values for a broader range of inflammatory mediators and to further elucidate its detailed mechanisms of action, particularly on the MAPK pathway. Such data will be crucial for a more direct and thorough comparison with established anti-inflammatory compounds like Resveratrol and for advancing its potential development as a therapeutic agent.
References
- 1. Design, Synthesis, anti-inflammatory activity Evaluation, preliminary exploration of the Mechanism, molecule Docking, and structure-activity relationship analysis of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. This compound, a Constituent of Dendrobium scabrilingue, Improves Murine Pain-like Behaviors with a Favorable CNS Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iosrphr.org [iosrphr.org]
- 7. Red Ginseng Marc Oil Inhibits iNOS and COX-2 via NFκB and p38 Pathways in LPS-Stimulated RAW 264.7 Macrophages [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Validating the anti-cancer effects of Batatasin III in different cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batatasin III, a phenanthrene (B1679779) compound, has emerged as a promising natural product with demonstrated anti-cancer properties. This guide provides a comprehensive comparison of this compound's anti-cancer effects with established chemotherapy agents and other natural compounds, supported by available experimental data. We delve into its mechanism of action, efficacy in various cancer cell lines, and provide detailed experimental protocols for researchers seeking to validate or expand upon these findings.
Comparative Analysis of Anti-Cancer Efficacy
This compound has shown significant growth inhibitory effects across a range of cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and provides a comparison with Cisplatin, a standard chemotherapy drug for lung cancer, and Curcumin, a well-researched natural compound that also targets the FAK/AKT signaling pathway.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | A549 | Non-small cell lung adenocarcinoma | 17.92 - 24.51 | [1] |
| H460 | Non-small cell lung cancer | Anti-proliferative at 25-100 µM | [2] | |
| SKOV-3 | Ovarian cancer | 17.92 - 24.51 | [1] | |
| SK-MEL-2 | Skin melanoma | 17.92 - 24.51 | [1] | |
| HCT15 | Colon cancer | 17.92 - 24.51 | [1] | |
| Cisplatin | A549 | Non-small cell lung adenocarcinoma | ~9 | |
| H460 | Non-small cell lung cancer | ~0.33 | ||
| Curcumin | A549 | Non-small cell lung adenocarcinoma | Inhibits proliferation at 5-20 µM | |
| H1299 | Non-small cell lung cancer | Inhibits proliferation at 5-20 µM |
Note: The IC50 values for Cisplatin and Curcumin can vary between studies due to different experimental conditions. The values presented here are representative.
While this compound demonstrates potent anti-proliferative activity, publicly available quantitative data on its specific effects on apoptosis induction (e.g., percentage of apoptotic cells) and cell cycle arrest (e.g., percentage of cells in G1/S/G2/M phases) are limited. Further research is warranted to fully elucidate these aspects of its anti-cancer profile.
Mechanism of Action: Targeting the FAK/AKT/CDC42 Signaling Pathway
This compound primarily exerts its anti-cancer effects by inhibiting cell migration and invasion. This is achieved through the suppression of the Epithelial to Mesenchymal Transition (EMT) and the FAK/AKT/CDC42 signaling pathway.[2]
Signaling Pathway Diagram
Caption: this compound inhibits the FAK/AKT/CDC42 signaling pathway and EMT.
Experimental Protocols
For researchers aiming to validate the anti-cancer effects of this compound, the following are detailed methodologies for key experiments.
Cell Viability and Proliferation Assay (MTT Assay)
This assay determines the effect of a compound on cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, H460)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (and comparator compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and control compounds. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of a compound on cell migration.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (and comparator compounds)
-
6-well or 12-well plates
-
Pipette tips (p200 or p1000)
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate to create a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or control compounds.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points for each time point and treatment.
-
Calculate the percentage of wound closure to determine the effect on cell migration.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of action.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FAK, anti-p-FAK, anti-AKT, anti-p-AKT, anti-CDC42, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the protein bands and normalize to a loading control (e.g., GAPDH).
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent, particularly in its ability to inhibit cell migration and proliferation in various cancer cell lines. Its mechanism of action through the FAK/AKT/CDC42 pathway presents a promising target for therapeutic intervention. However, a notable gap exists in the literature regarding quantitative data on this compound-induced apoptosis and cell cycle arrest. Future research should focus on:
-
Quantitative analysis of apoptosis: Utilizing techniques like Annexin V/PI staining and flow cytometry to determine the percentage of apoptotic cells upon this compound treatment in a dose- and time-dependent manner.
-
Detailed cell cycle analysis: Employing flow cytometry to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) after treatment.
-
In vivo studies: Evaluating the anti-tumor efficacy and safety of this compound in animal models of cancer.
-
Combination therapy studies: Investigating the synergistic effects of this compound with standard chemotherapeutic agents to potentially enhance efficacy and overcome drug resistance.
By addressing these research gaps, the full therapeutic potential of this compound as a novel anti-cancer drug can be more thoroughly evaluated.
References
Batatasin III: A Comparative Analysis of a Promising Stilbenoid from Dendrobium Orchids
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of batatasin III with other notable stilbenoids isolated from Dendrobium species. This analysis is supported by experimental data on their biological activities, detailed methodologies of key experiments, and visualizations of relevant signaling pathways.
Stilbenoids, a class of natural polyphenolic compounds, are abundant in various plant families, including the Orchidaceae. Within the Dendrobium genus, a source of numerous traditional medicines, a variety of stilbenoids have been identified, with this compound emerging as a compound of significant interest. This bibenzyl derivative, alongside other stilbenoids like gigantol (B150167), moscatilin, and confusarin, exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. This guide aims to provide a comparative overview of the experimental data related to these compounds to aid in research and development.
Comparative Biological Activity of Dendrobium Stilbenoids
The therapeutic potential of stilbenoids is largely attributed to their antioxidant, anti-inflammatory, and cytotoxic properties. The following tables summarize the available quantitative data for this compound and other prominent stilbenoids from Dendrobium species.
Antioxidant Activity
The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).
| Compound | Assay | IC50 Value | Source |
| This compound | DPPH radical scavenging | 206.82 µg/mL | [1] |
| Dendrobium crepidatum (Ethanol Extract) | DPPH radical scavenging | 73.90 µg/mL | [2][3] |
| Dendrobium amoenum (Methanol Fraction) | DPPH radical scavenging | 63.73 µg/mL | [4] |
Note: The IC50 values for the extracts of D. crepidatum and D. amoenum are included for context, as they are rich in phenolic compounds, including stilbenoids.
Anti-inflammatory Activity
A key indicator of anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | Cell Line | IC50 Value | Source |
| This compound | Nitric Oxide Inhibition | RAW 264.7 | Data not available | |
| Gigantol | iNOS Inhibition | - | 8.768 µg/mL | [5][6] |
| Analogue of this compound (Compound 21) | Nitric Oxide Inhibition | - | 12.95 µM | [7] |
This compound has been shown to significantly reduce the levels of inflammatory mediators such as nitric oxide, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 macrophages and BV-2 microglial cells in a concentration-dependent manner.[8][9]
Anticancer Activity
The cytotoxic effects of these stilbenoids against various cancer cell lines are commonly assessed using the MTT assay.
| Compound | Cell Line | Assay | IC50 Value | Source |
| Moscatilin | HepG2 (Liver Cancer) | MTT | 51 ± 5.18 µM | [1][10][11] |
| Moscatilin | MCF-7 (Breast Cancer) | MTT | 57 ± 4.18 µM | [1][10][11] |
| Moscatilin | A375 (Melanoma) | MTT | 6.25-50 µM (dose-dependent) | [12] |
| Gigantol | HeLa (Cervical Cancer) | MTT | Inhibits proliferation | [13] |
This compound has demonstrated anticancer properties by inhibiting cell proliferation, migration, and invasion through the suppression of the epithelial-mesenchymal transition (EMT) and the FAK/AKT/CDC42 pathways.[14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).
-
In a 96-well microplate, add a specific volume of the test compound at various concentrations to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[4][5][15][16]
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Principle: The amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate until they reach the desired confluence.
-
Treat the cells with various concentrations of the test compound for a specific period (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540-550 nm.
-
A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples.
-
The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.
-
The IC50 value is determined from the dose-response curve.[3][12][17][18]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Seed the desired cancer cell line in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490-570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[2][6][10][11][19]
Signaling Pathway Modulation
This compound has been reported to exert its anticancer effects by modulating key signaling pathways involved in cell migration, invasion, and survival.
FAK/Akt Signaling Pathway
The Focal Adhesion Kinase (FAK) and Protein Kinase B (Akt) signaling pathway is crucial for cell survival and proliferation. This compound has been shown to suppress this pathway, leading to an anti-proliferative effect.
Caption: FAK/Akt signaling pathway and the inhibitory effect of this compound.
Epithelial-Mesenchymal Transition (EMT) Pathway
EMT is a process by which epithelial cells acquire mesenchymal characteristics, enabling them to become more motile and invasive. This is a critical step in cancer metastasis. This compound can suppress EMT.
Caption: Overview of the EMT pathway and its suppression by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of Antioxidant and Cytotoxic Activities of Extracts of Dendrobium crepidatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and cytotoxic properties of protocorm-derived phenol-rich fractions of Dendrobium amoenum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-osmotic and antioxidant activities of gigantol from Dendrobium aurantiacum var. denneanum against cataractogenesis in galactosemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Constituent of Dendrobium scabrilingue, Improves Murine Pain-like Behaviors with a Favorable CNS Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the anticancer and antibacterial activities of moscatilin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the anticancer and antibacterial activities of moscatilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Moscatilin, a bibenzyl derivative from the orchid Dendrobium loddigesii, induces apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gigantol inhibits proliferation and enhanced oxidative stress-mediated apoptosis through modulating of Wnt/β-catenin signaling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gigantol, a promising natural drug for inflammation: a literature review and computational based study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Antioxidant and anti-inflammatory activity of constituents isolated from Dendrobium nobile (Lindl.) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Evaluation of Novel Gigantol Derivatives as Potential Agents in Prevention of Diabetic Cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aginganddisease.org [aginganddisease.org]
Unraveling the Molecular Mechanisms of Batatasin III: A Comparative Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Batatasin III, a naturally occurring stilbenoid, has demonstrated promising anti-cancer and anti-inflammatory properties. Its mechanism of action is attributed to the modulation of key signaling pathways involved in cell migration, invasion, and inflammatory responses. This guide provides a comprehensive cross-validation of this compound's mechanism of action by comparing its effects with alternative therapeutic compounds that target similar pathways. We present quantitative data from various experimental techniques, detailed experimental protocols, and visual representations of the underlying molecular interactions to offer a clear and objective comparison for research and drug development purposes.
Comparative Analysis of Bioactivity
The efficacy of this compound in cancer and inflammation is benchmarked against established inhibitors of the FAK/AKT/CDC42 and NF-κB signaling pathways. The following tables summarize the half-maximal inhibitory concentration (IC50) values and observed effects of these compounds in relevant in vitro models.
Table 1: Anti-Cancer Activity - Inhibition of Cell Proliferation and Migration
| Compound | Target Pathway | Cell Line | Assay | IC50 / Effect | Reference |
| This compound | FAK/AKT/CDC42 | A549 (Lung) | Sulforhodamine B | 17.92 µM | [1] |
| SKOV-3 (Ovarian) | Sulforhodamine B | 24.51 µM | [1] | ||
| SK-MEL-2 (Melanoma) | Sulforhodamine B | 19.83 µM (approx.) | [1] | ||
| HCT15 (Colon) | Sulforhodamine B | 21.35 µM (approx.) | [1] | ||
| H460 (Lung) | Cell Migration | Significant inhibition at 25-100 µM | [2] | ||
| PF-573228 (FAK Inhibitor) | FAK | Melanoma cell lines | Cell Migration (Wound Healing) | 30-50% reduction in migration speed | [3] |
| AKT Inhibitor (Generic) | AKT | Arsenic-transformed HBECs | Cell Migration/Invasion | 80-85% reduction in migration / 75-77% reduction in invasion | [4] |
| CID2950007 (CDC42 Inhibitor) | CDC42 | OVCA429 (Ovarian) | Cell Migration (Boyden Chamber) | >50% inhibition at 3 µM | [5] |
Table 2: Anti-Inflammatory Activity - Inhibition of Inflammatory Mediators
| Compound | Target Pathway | Cell Line | Assay | IC50 / Effect | Reference |
| This compound Analog | NF-κB | Not Specified | Nitric Oxide Production | 12.95 µM | |
| JSH-23 (NF-κB Inhibitor) | NF-κB (p65 translocation) | RAW 264.7 Macrophages | NF-κB Transcriptional Activity | ~7.1 µM | [6] |
| RAW 264.7 Macrophages | Cytokine Production (TNF-α, IL-6, IL-1β) | 50-80% reduction near IC50 | [6] |
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms discussed, the following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and the workflows of the key experimental procedures used to validate the action of this compound and its comparators.
Caption: this compound's anti-cancer mechanism of action.
Caption: this compound's anti-inflammatory mechanism.
Caption: General experimental workflow diagram.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Migration Assay (Wound Healing)
-
Cell Seeding: Plate cells in a 6-well plate and culture until a confluent monolayer is formed.
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile p200 pipette tip.
-
Washing: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh media containing this compound or the comparator compound at the desired concentrations. A vehicle control (e.g., DMSO) should be included.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using an inverted microscope.
-
Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. The percentage of wound closure is calculated as: [(Initial Width - Final Width) / Initial Width] * 100.
Transwell Cell Invasion Assay
-
Matrigel Coating: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant and Treatment: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add this compound or the comparator compound to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Cell Removal and Staining: Remove non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of stained cells in multiple fields of view under a microscope.
Nitric Oxide Assay (Griess Reagent System)
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and stimulate with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of this compound or a comparator compound.
-
Sample Collection: After the desired incubation period, collect the cell culture supernatant.
-
Griess Reaction:
-
Add Griess Reagent I to each sample in a 96-well plate.
-
Add Griess Reagent II to each well.
-
-
Incubation: Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite (B80452) concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Western Blot for FAK/AKT/CDC42 and NF-κB Signaling
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-FAK (Tyr397), FAK, p-AKT (Ser473), AKT, CDC42, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
The compiled data and methodologies provide a robust framework for the cross-validation of this compound's mechanism of action. The quantitative comparisons with specific inhibitors of the FAK/AKT/CDC42 and NF-κB pathways solidify the understanding of this compound's role in modulating these critical cellular processes. The detailed protocols and visual diagrams serve as valuable resources for researchers aiming to further investigate this compound or similar compounds for therapeutic development in cancer and inflammatory diseases. This guide underscores the importance of a multi-faceted experimental approach in elucidating and validating the molecular targets of novel therapeutic agents.
References
- 1. This compound Inhibits Migration of Human Lung Cancer Cells by Suppressing Epithelial to Mesenchymal Transition and FAK-AKT Signals | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Akt Activation Is Responsible for Enhanced Migratory and Invasive Behavior of Arsenic-Transformed Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a Cdc42 Protein Inhibitor and Its Use as a Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hyper-assembly-cloning.com [hyper-assembly-cloning.com]
Efficacy of synthetic Batatasin III analogs versus the natural compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of synthetic Batatasin III analogs versus the natural compound. This compound, a stilbenoid found in Dendrobium species, has garnered significant interest for its therapeutic potential, particularly in oncology and inflammatory diseases. This document summarizes key experimental data, details relevant methodologies, and visualizes the signaling pathways involved to facilitate further research and development.
I. Overview of this compound and its Analogs
This compound is a natural bibenzyl compound that has demonstrated notable anti-cancer and anti-inflammatory properties.[1][2] Its biological activities have prompted the synthesis of various analogs to explore structure-activity relationships (SAR) and identify derivatives with enhanced potency and potentially improved pharmacokinetic profiles. Research has primarily focused on modifying the core structure to improve efficacy in inhibiting key cellular processes implicated in disease.
II. Comparative Efficacy Data
The following tables summarize the available quantitative data on the anti-inflammatory and anti-cancer activities of natural this compound and its synthetic analogs.
Table 1: Anti-Inflammatory Activity of this compound and Synthetic Analogs
The anti-inflammatory potential was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Modification from Natural this compound | IC50 (µM) for NO Inhibition | Reference |
| Natural this compound | - | > 100 | [2] |
| Analog 21 | 3'-hydroxy and 5'-methoxy groups replaced with a 3',4'-methylenedioxy group, and the 3-hydroxy group replaced with a methoxy (B1213986) group. | 12.95 | [2] |
| Analog 18 | 3'-hydroxy and 5'-methoxy groups replaced with a 3',4'-dimethoxy substitution. | 20.21 | [2] |
| Analog 17 | 3-hydroxy group replaced with a methoxy group. | 22.34 | [2] |
| Analog 20 | 3'-hydroxy and 5'-methoxy groups replaced with a 3',4'-methylenedioxy group. | 25.56 | [2] |
| Analog 19 | 3'-hydroxy and 5'-methoxy groups replaced with a 3',4'-difluoro substitution. | 32.17 | [2] |
Note: A lower IC50 value indicates greater potency.
Table 2: Anti-Cancer Activity of Natural this compound
The anti-cancer activity of natural this compound was evaluated against human non-small cell lung cancer (H460) cells.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Natural this compound | H460 | MTT Assay | Anti-proliferative Activity | Exhibited activity at 25-100 µM after 48h | [1][3] |
| Natural this compound | H460 | Western Blot | Inhibition of Protein Phosphorylation | Significantly decreased p-FAK and p-AKT at 50-100 µM | [1] |
Note: Currently, there is a lack of published data on the anti-cancer efficacy of synthetic this compound analogs in direct comparison to the natural compound.
III. Signaling Pathways
The therapeutic effects of this compound and its analogs are mediated through the modulation of specific signaling pathways.
Anti-Cancer Signaling Pathway
Natural this compound has been shown to inhibit the migration and invasion of human lung cancer cells by suppressing the FAK/AKT/CDC42 signaling pathway and inhibiting the epithelial-to-mesenchymal transition (EMT).[1][3]
Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of this compound analogs, particularly analog 21, are associated with the inhibition of the NF-κB signaling pathway, leading to a reduction in the expression of inducible nitric oxide synthase (iNOS).[2]
IV. Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide.
A. Anti-Inflammatory Activity Assay (Nitric Oxide Assay)
This protocol is based on the methodology described by Lei et al., 2023.[2]
1. Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
The cells are then pre-treated with various concentrations of this compound or its analogs for 1 hour.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce nitric oxide production.
2. Nitric Oxide Measurement (Griess Assay):
-
After the 24-hour incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.
-
The plate is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value is calculated from the dose-response curve.
3. Cell Viability Assay (MTT Assay):
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a parallel MTT assay is performed.
-
After treatment with the compounds, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 490 nm.
-
Cell viability is expressed as a percentage relative to the untreated control group.
B. Anti-Cancer Activity Assays
These protocols are based on the methodologies described in the study of natural this compound's effect on H460 lung cancer cells.[1][4]
1. Cell Proliferation Assay (MTT Assay):
-
H460 human non-small cell lung cancer cells are seeded in 96-well plates at a density of 2×10^3 cells/well.
-
The cells are treated with various concentrations of this compound (e.g., 10 µM to 100 µM) for 24 and 48 hours.
-
After the treatment period, MTT solution is added to each well and incubated for 4 hours at 37°C.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The optical density is measured at 570 nm using a microplate reader.
-
The proliferation rate is calculated relative to the untreated control.
2. Western Blot Analysis for Signaling Pathway Proteins:
-
H460 cells are treated with specified concentrations of this compound (e.g., 50 and 100 µM) for 24 hours.
-
The cells are harvested and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total FAK, phosphorylated FAK (p-FAK), total AKT, phosphorylated AKT (p-AKT), and CDC42. An antibody against a housekeeping protein (e.g., α-Tubulin or GAPDH) is used as a loading control.
-
The membrane is then washed and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The relative protein expression is quantified by densitometry analysis.
V. Conclusion and Future Directions
The synthesis and evaluation of this compound analogs have identified compounds with significantly enhanced anti-inflammatory potency compared to the natural product. Notably, analog 21, with an IC50 value of 12.95 µM for nitric oxide inhibition, stands out as a promising lead for the development of novel anti-inflammatory agents. The structure-activity relationship data suggests that modifications to the B-ring of the this compound scaffold are crucial for improving its biological activity.
While the anti-cancer properties of natural this compound are well-documented, there is a clear need for further research into the anti-cancer efficacy of its synthetic analogs. Future studies should focus on synthesizing and screening a diverse library of this compound derivatives against a panel of cancer cell lines, including those for which the natural compound has shown activity. Such investigations will be critical in determining if the enhanced potency observed in anti-inflammatory assays translates to the anti-cancer arena and will pave the way for the development of more effective this compound-based therapeutics.
References
- 1. This compound Inhibits Migration of Human Lung Cancer Cells by Suppressing Epithelial to Mesenchymal Transition and FAK-AKT Signals | Anticancer Research [ar.iiarjournals.org]
- 2. Design, Synthesis, anti-inflammatory activity Evaluation, preliminary exploration of the Mechanism, molecule Docking, and structure-activity relationship analysis of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Migration of Human Lung Cancer Cells by Suppressing Epithelial to Mesenchymal Transition and FAK-AKT Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
Validating the In Vivo Efficacy and Safety of Batatasin III: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo efficacy and safety profile of Batatasin III, a stilbenoid with demonstrated therapeutic potential. By objectively comparing its performance with established alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals in drug development.
Executive Summary
This compound, a naturally occurring stilbenoid, has shown significant promise as an anti-inflammatory and analgesic agent in preclinical studies. Research indicates that its efficacy is comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin, in established mouse models of inflammatory pain. A key differentiator for this compound is its favorable safety profile, particularly the absence of central nervous system (CNS) side effects commonly associated with analgesic compounds. This guide delves into the experimental evidence supporting these claims, providing detailed protocols and comparative data to inform further research and development.
Comparative Efficacy and Safety Data
The following tables summarize the key quantitative findings from in vivo studies on this compound, comparing its performance against a standard anti-inflammatory drug.
Table 1: Comparative Antinociceptive Efficacy of this compound
| Compound | Dosage | Animal Model | Efficacy Outcome | Citation |
| This compound | 50 mg/kg | Formalin-induced inflammatory pain (mice) | Comparable antinociception to 10 mg/kg indomethacin | [1][2] |
| This compound | 50 mg/kg | LPS-induced inflammatory pain (mice) | Significant antinociceptive effect | [1][2] |
| Indomethacin | 10 mg/kg | Formalin-induced inflammatory pain (mice) | Significant antinociceptive effect (positive control) | [1][2] |
Table 2: In Vivo Safety Profile of this compound
| Test | Compound | Dosage | Animal Model | Key Findings | Citation |
| Rotarod Test | This compound | Not specified | Mice | No significant difference in motor coordination compared to vehicle-treated mice. | [1][2] |
| Locomotive Behavior | This compound | Not specified | Mice | Spontaneous and general locomotive behaviors were comparable to vehicle-treated mice, indicating no CNS side effects. | [1][2] |
Table 3: Comparison of In Vivo Anti-Inflammatory Activity of Various Stilbenoids
| Stilbenoid | Animal Model | Key Anti-Inflammatory Effects | Potential Mechanism of Action | Citation |
| This compound | LPS-induced inflammation (mice) | Reduction of inflammatory mediators (Nitric Oxide, TNF-α, IL-6) | Not fully elucidated in vivo, but in vitro data suggests inhibition of inflammatory mediator production. | [1][2] |
| Resveratrol | Various inflammation models | Reduction of pro-inflammatory cytokines, inhibition of COX enzymes. | Modulation of NF-κB and SIRT1 pathways. | [3][4] |
| Pterostilbene | Carrageenan-induced paw edema (mice) | Suppression of inflammatory edema and down-regulation of IL-6 and MCP-1. | Inhibition of the PI3K/Akt pathway. | [1][2] |
| Piceatannol | Carrageenan-induced paw edema (mice) | Suppression of inflammatory edema and down-regulation of IL-6 and MCP-1. | Inhibition of the PI3K/Akt pathway. | [1][2] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate further investigation.
Formalin-Induced Inflammatory Pain Model
This model assesses the efficacy of an analgesic compound in a biphasic pain response.
-
Animals: Male C57BL/6 mice are commonly used.[5]
-
Acclimatization: Animals are allowed to acclimate to the testing environment for at least 30 minutes before the experiment.[6]
-
Drug Administration: this compound (50 mg/kg) or the vehicle is administered, typically via intraperitoneal (i.p.) injection, 30-60 minutes before the formalin injection.
-
Induction of Nociception: A dilute solution of formalin (typically 20 µl of a 2.5-5% solution in saline) is injected subcutaneously into the plantar surface of the mouse's hind paw.[5][7]
-
Observation: Immediately after injection, the mouse is placed in an observation chamber. The cumulative time spent licking or biting the injected paw is recorded in two distinct phases: Phase 1 (0-5 minutes post-injection), representing acute nociceptive pain, and Phase 2 (15-40 minutes post-injection), representing inflammatory pain.[5][7]
-
Data Analysis: The total time spent licking or biting in each phase is calculated and compared between the treated and control groups.
Lipopolysaccharide (LPS)-Induced Inflammatory Pain Model
This model evaluates the anti-inflammatory and anti-hyperalgesic properties of a compound.
-
Animals: Male mice of a suitable strain are used.
-
Drug Administration: this compound or vehicle is administered prior to LPS injection.
-
Induction of Inflammation: Lipopolysaccharide (LPS) from E. coli is injected into the plantar surface of the hind paw (e.g., 2.5 µg in 20 µl of saline) to induce a localized inflammatory response.[8]
-
Assessment of Mechanical Allodynia: Mechanical sensitivity is measured using von Frey filaments at a predetermined time point after LPS injection (e.g., 24 hours). The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the paw.
-
Assessment of Thermal Hyperalgesia: Thermal sensitivity can be assessed using a plantar test apparatus, where a radiant heat source is applied to the paw, and the latency to withdrawal is measured.
-
Data Analysis: Paw withdrawal thresholds and latencies are compared between treated and control groups to determine the compound's ability to reverse LPS-induced hypersensitivity.
Rotarod Test for CNS Side Effects
This test is a standard method for evaluating motor coordination and balance, which can be impaired by centrally acting drugs.
-
Apparatus: A rotarod apparatus consisting of a rotating rod is used.
-
Animals: The same strain of mice used in the efficacy studies should be utilized.
-
Training: Mice are typically trained on the rotarod at a constant speed for a set duration on consecutive days before the test day to acclimatize them to the apparatus.[9][10]
-
Test Procedure: On the test day, following drug administration, the mice are placed on the rod, which is then set to accelerate at a defined rate (e.g., from 4 to 40 rpm over 300 seconds).[11][12]
-
Measurement: The latency to fall from the rotating rod is recorded for each mouse. The trial is typically repeated multiple times with an inter-trial interval.[12]
-
Data Analysis: The average latency to fall is calculated and compared between the this compound-treated group and the vehicle-treated control group. A lack of significant difference indicates the absence of motor coordination deficits.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound and the experimental workflows described in this guide.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for in vivo efficacy and safety validation.
Conclusion
The available in vivo data strongly support the continued investigation of this compound as a novel anti-inflammatory and analgesic agent. Its efficacy, comparable to indomethacin, combined with a superior safety profile regarding CNS side effects, makes it an attractive candidate for further development. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate these efforts and encourage further research into the therapeutic potential of this promising stilbenoid. Future studies should focus on elucidating the precise in vivo mechanism of action and expanding the comparative analysis to include a wider range of stilbenoids and other anti-inflammatory compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Natural Stilbenoids Have Anti-Inflammatory Properties in Vivo and Down-Regulate the Production of Inflammatory Mediators NO, IL6, and MCP1 Possibly in a PI3K/Akt-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of natural stilbenoids: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nuchemsciences.com [nuchemsciences.com]
- 6. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPS inflammatory pain model [bio-protocol.org]
- 9. biomed-easy.com [biomed-easy.com]
- 10. Rotarod-Test for Mice [protocols.io]
- 11. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 12. mmpc.org [mmpc.org]
A Comparative Guide to Batatasin III Analogs: Screening for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Batatasin III and its synthetic analogs, focusing on their anti-inflammatory and anticancer activities. The information is compiled from preclinical studies to assist researchers in identifying promising candidates for further investigation and development.
Introduction
This compound, a naturally occurring bibenzyl compound, has garnered significant interest for its diverse pharmacological properties, including anticancer and anti-inflammatory effects.[1][2] Its structural simplicity and favorable biological activity make it an attractive scaffold for the development of novel therapeutic agents. This guide summarizes the screening of a series of this compound analogs and compares their biological performance to the parent compound, providing supporting experimental data and detailed protocols.
Comparative Analysis of Biological Activity
The primary biological activities investigated for this compound and its analogs are anti-inflammatory and anticancer effects. While a direct comparison of both activities for a comprehensive set of analogs is not yet available in the literature, this guide presents the existing data for a focused comparison.
Anti-inflammatory Activity
A study involving the synthesis and screening of 26 this compound analogs identified several compounds with potent anti-inflammatory activity.[1] The primary endpoint for this screening was the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Nitric oxide is a key mediator in the inflammatory process, and its inhibition is a hallmark of anti-inflammatory potential.
Among the synthesized analogs, analog 21 emerged as a particularly potent inhibitor of NO production, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 12.95 μM .[1] This suggests a significant improvement in anti-inflammatory potency compared to the parent compound, for which the IC₅₀ in a similar assay has not been explicitly reported in the compared studies. The structure-activity relationship analysis from this study provides a basis for future structural modifications to further enhance anti-inflammatory effects.[1]
Table 1: Anti-inflammatory Activity of this compound Analog 21
| Compound | Assay | Cell Line | IC₅₀ (μM) |
| Analog 21 | Nitric Oxide Inhibition | RAW 264.7 | 12.95[1] |
Anticancer Activity
This compound has demonstrated notable anticancer properties, particularly in the context of lung cancer. Studies have shown that it can inhibit the migration and invasion of human lung cancer cells.[3][4] This activity is attributed to its ability to suppress the FAK/AKT/CDC42 signaling pathway and to reverse the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis.[3][4]
Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (μM) |
| A549 | Non-small cell lung adenocarcinoma | 17.92 - 24.51[3][5] |
| SKOV-3 | Ovarian cancer | 17.92 - 24.51[3][5] |
| SK-MEL-2 | Skin melanoma | 17.92 - 24.51[3][5] |
| HCT15 | Colon cancer | 17.92 - 24.51[3][5] |
Note: A direct screening of the 26 synthetic this compound analogs for their anticancer activity has not been reported in the available literature. Therefore, a direct comparison with the parent compound's anticancer effects is not currently possible.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by this compound and its analogs is crucial for targeted drug development.
Anticancer Signaling Pathway
This compound exerts its anti-migratory and anti-invasive effects in lung cancer cells by targeting the FAK/AKT/CDC42 signaling cascade .[3][4] It reduces the phosphorylation of Focal Adhesion Kinase (FAK) and Protein Kinase B (AKT), key proteins involved in cell survival, proliferation, and migration.[3] Concurrently, it suppresses the epithelial-to-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invasive.[3][4]
Caption: Anticancer mechanism of this compound.
Anti-inflammatory Signaling Pathway
The anti-inflammatory activity of the most potent this compound analog, analog 21 , is associated with the inhibition of the p65 and β-catenin pathways .[1] Western blot analysis revealed that analog 21 reduced the expression of inducible nitric oxide synthase (iNOS) and the phosphorylation of p65, a key subunit of the pro-inflammatory transcription factor NF-κB.[1]
Caption: Anti-inflammatory mechanism of Analog 21.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide to ensure reproducibility and facilitate further research.
Cell Migration (Wound Healing) Assay
This assay is used to assess the effect of compounds on the migration of adherent cells in vitro.
Caption: Workflow for the Wound Healing Assay.
Detailed Protocol:
-
Cell Seeding: Plate adherent cells (e.g., H460 lung cancer cells) in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Wound Creation: Once confluent, create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing various concentrations of this compound or its analogs. A vehicle control (e.g., DMSO) should be included.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope with a camera.
-
Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of cell migration is determined by the change in the wound area over time.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This colorimetric assay quantifies nitrite (B80452), a stable and soluble breakdown product of NO, in cell culture supernatants.
Detailed Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of this compound analogs for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS; 1 µg/mL) to the wells to induce NO production and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, such as those involved in the FAK/AKT and p65 signaling pathways.
Detailed Protocol:
-
Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-FAK, total FAK, phospho-p65, total p65, β-catenin, iNOS, or a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion and Future Directions
The available data indicates that synthetic analogs of this compound can exhibit significantly improved biological activity. Analog 21, with its potent anti-inflammatory properties, represents a promising lead for the development of new anti-inflammatory drugs. The parent compound, this compound, continues to be a valuable scaffold for its demonstrated anticancer effects, particularly in inhibiting cancer cell migration and invasion.
Future research should focus on a comprehensive screening of the synthesized this compound analogs for their anticancer activities to enable a direct and robust comparison with the parent compound. Investigating the in vivo efficacy and safety of the most promising analogs will be a critical next step in their development as potential therapeutic agents. The detailed protocols and pathway diagrams provided in this guide aim to facilitate these future research endeavors.
References
- 1. Design, Synthesis, anti-inflammatory activity Evaluation, preliminary exploration of the Mechanism, molecule Docking, and structure-activity relationship analysis of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Constituent of Dendrobium scabrilingue, Improves Murine Pain-like Behaviors with a Favorable CNS Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Migration of Human Lung Cancer Cells by Suppressing Epithelial to Mesenchymal Transition and FAK-AKT Signals | Anticancer Research [ar.iiarjournals.org]
- 4. This compound Inhibits Migration of Human Lung Cancer Cells by Suppressing Epithelial to Mesenchymal Transition and FAK-AKT Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Batatasin III
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and protecting the ecosystem. This guide provides comprehensive, step-by-step procedures for the proper disposal of Batatasin III, a stilbenoid compound utilized in various research applications. Adherence to these protocols is crucial for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and follow safe laboratory practices.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use chemical-resistant protective gloves.
-
Body Protection: Don a lab coat or other impervious clothing.
-
Respiratory Protection: In case of inadequate ventilation or the potential for aerosolization, use a suitable respirator.
-
-
Handling Practices:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing vapors, mist, dust, or gas.[1]
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
-
Hazard Assessment and Disposal Considerations
While a Safety Data Sheet (SDS) for this compound from one supplier classifies it as "not a hazardous substance or mixture," it is crucial to consider all available toxicological data to ensure responsible disposal.[1] Research indicates that this compound may have a lethal effect on aquatic life, which necessitates handling it as a chemical waste with environmental hazards.[2][3] Therefore, drain disposal of this compound is not recommended.
Quantitative Data: Aquatic Toxicity of this compound
The following table summarizes the available data on the aquatic toxicity of this compound. This information underscores the importance of preventing its release into the environment.
| Organism | pH | Exposure Time | EC50 (Effective Concentration, 50%) |
| Yolk Sac Alevins | N/A | 24 hours | 10 mg/l |
| Yolk Sac Alevins | N/A | 48 hours | 2 mg/l |
| Daphnia magna | 5.5 | 24 hours | 2.5 mg/l |
| Daphnia magna | 7.0 | 24 hours | 12 mg/l |
Data sourced from available research on the environmental effects of this compound.[2]
Standard Operating Procedure for this compound Disposal
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste, including unused product, contaminated labware (e.g., pipette tips, gloves, vials), and solutions.
Experimental Protocols Cited
The disposal procedure is based on standard laboratory guidelines for chemical waste management, prioritizing the containment of substances with known environmental hazards.
Step-by-Step Disposal Protocol
-
Segregation:
-
Collect all waste materials containing this compound separately from other waste streams.
-
Do not mix this compound waste with incompatible materials, such as strong acids, alkalis, or oxidizing and reducing agents.[1]
-
-
Containerization:
-
Solid Waste: Place contaminated solids (e.g., gloves, weighing paper) into a designated, durable, and leak-proof hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, sealed, and clearly labeled waste container. To minimize splashing and vaporization, it is advisable to use a funnel when transferring liquids.
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines for empty chemical containers.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "this compound," and appropriate hazard warnings (e.g., "Caution: Ecotoxic").
-
Include the accumulation start date and the name of the generating researcher or lab.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from drains and water sources to prevent accidental environmental release.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the waste disposal personnel with the Safety Data Sheet (SDS) and any other relevant hazard information.
-
Caption: A step-by-step workflow for the safe and compliant disposal of this compound waste.
Spill Management Procedures
In the event of a this compound spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Secure:
-
Alert personnel in the immediate area and restrict access.
-
If the spill is large or involves a significant amount of dust or vapor, evacuate the laboratory and contact your institution's EHS department.
-
-
Ventilate:
-
Ensure the area is well-ventilated. If safe to do so, open a fume hood sash.
-
-
Contain and Clean:
-
Wear the appropriate PPE as described above.
-
For liquid spills: Absorb the spill using an inert, non-combustible material such as diatomite, sand, or universal binders.[1]
-
For solid spills: Carefully sweep or scoop the material to avoid creating dust. A HEPA-filtered vacuum may be used for larger quantities if available.
-
Place the absorbed or collected material into a designated hazardous waste container.
-
-
Decontaminate:
-
Clean the spill area thoroughly. The SDS for this compound suggests that decontamination of surfaces and equipment can be done by scrubbing with alcohol.[1]
-
All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.
-
-
Report:
-
Report the incident to your laboratory supervisor and EHS department in accordance with your institution's protocols.
-
Caption: Procedural workflow for the safe management and cleanup of a this compound spill.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sites.rowan.edu [sites.rowan.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
